Technical Documentation Center

Dimethyl quinoxaline-2,3-dicarboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Dimethyl quinoxaline-2,3-dicarboxylate
  • CAS: 54107-99-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Dimethyl Quinoxaline-2,3-dicarboxylate: Chemical Properties, Structure, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals Abstract Dimethyl quinoxaline-2,3-dicarboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a deriva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl quinoxaline-2,3-dicarboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the quinoxaline core, a recognized "privileged scaffold," it serves as a versatile building block for the synthesis of a wide array of molecules with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies related to dimethyl quinoxaline-2,3-dicarboxylate, offering valuable insights for professionals engaged in drug discovery and development.

Introduction: The Quinoxaline Scaffold in Drug Discovery

The quinoxaline motif, a fusion of a benzene and a pyrazine ring, is a cornerstone in the design of novel therapeutic agents.[1][2][3] Its structural rigidity and the presence of two nitrogen atoms provide a unique electronic and steric profile, enabling interactions with a multitude of biological targets. Quinoxaline derivatives are found in a variety of natural and synthetic compounds exhibiting a broad spectrum of biological activities.[4][5] This has led to their extensive investigation in the development of drugs for a range of diseases. The dicarboxylate ester functionality at the 2 and 3 positions of the quinoxaline ring in the title compound offers reactive handles for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a compound are fundamental to its behavior and application. This section details the key properties of dimethyl quinoxaline-2,3-dicarboxylate.

Chemical Structure

The chemical structure of dimethyl quinoxaline-2,3-dicarboxylate is characterized by a quinoxaline core with two methoxycarbonyl groups attached to the pyrazine ring at positions 2 and 3.

  • IUPAC Name: dimethyl quinoxaline-2,3-dicarboxylate[6]

  • Molecular Formula: C₁₂H₁₀N₂O₄[6]

  • SMILES: COC(=O)C1=NC2=CC=CC=C2N=C1C(=O)OC[6]

  • InChI: InChI=1S/C12H10N2O4/c1-17-11(15)9-10(12(16)18-2)14-8-6-4-3-5-7(8)13-9/h3-6H,1-2H3[6]

Diagram: Chemical Structure of Dimethyl Quinoxaline-2,3-dicarboxylate

Caption: 2D structure of dimethyl quinoxaline-2,3-dicarboxylate.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. It is important to note that while some data is available from commercial suppliers, an experimentally determined melting point for this specific compound is not readily found in the literature. The melting point of the related compound, 2,3-dimethylquinoxaline, is reported to be in the range of 101-108 °C.[7][8]

PropertyValueSource
Molecular Weight 246.22 g/mol [6]
Boiling Point 331.2 °C at 760 mmHg[9]
Density 1.325 g/cm³[9]
LogP 1.203[9]
Appearance Clear solution (as per supplier)[9]
Water Solubility Soluble[9]
Spectral Data

Spectroscopic data is crucial for the identification and characterization of the compound.

  • ¹H NMR: Spectral data is available on PubChem.[6] The spectrum would be expected to show signals for the aromatic protons on the benzene ring and a singlet for the two equivalent methyl ester groups.

  • ¹³C NMR: Spectral data is available on PubChem.[6] The spectrum would show signals for the carbons of the quinoxaline core and the carbonyl and methyl carbons of the ester groups.

  • Infrared (IR) Spectroscopy: The IR spectrum, available on PubChem, would be expected to show characteristic absorption bands for C=O stretching of the ester groups, C-O stretching, and aromatic C-H and C=C stretching vibrations.[6]

  • Mass Spectrometry (MS): GC-MS data is available on PubChem.[6] The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Synthesis of Dimethyl Quinoxaline-2,3-dicarboxylate

The most common and direct route for the synthesis of the quinoxaline scaffold is the cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1][5][10]

General Synthetic Pathway

For the synthesis of dimethyl quinoxaline-2,3-dicarboxylate, the logical precursors are o-phenylenediamine and a 1,2-dicarbonyl compound bearing two methyl ester groups, such as dimethyl dioxosuccinate (dimethyl 2,3-dioxobutanedioate).

Diagram: General Synthesis of Dimethyl Quinoxaline-2,3-dicarboxylate

G cluster_reactants Reactants cluster_process Process cluster_product Product o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation dimethyl_dioxosuccinate Dimethyl Dioxosuccinate dimethyl_dioxosuccinate->Condensation Product Dimethyl Quinoxaline-2,3-dicarboxylate Condensation->Product Cyclization & Dehydration

Caption: Synthetic route to dimethyl quinoxaline-2,3-dicarboxylate.

Experimental Protocol (Proposed)

Materials:

  • o-Phenylenediamine

  • Dimethyl dioxosuccinate

  • Ethanol or Glacial Acetic Acid (as solvent)

  • Catalytic amount of acid (e.g., acetic acid or a Lewis acid) (optional)

Procedure:

  • Reactant Preparation: Dissolve o-phenylenediamine (1 equivalent) in the chosen solvent (e.g., ethanol) in a round-bottom flask.

  • Addition of Dicarbonyl: To the stirred solution, add dimethyl dioxosuccinate (1 equivalent).

  • Reaction: The reaction mixture is typically stirred at room temperature or heated under reflux. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the product may precipitate. If not, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Causality Behind Experimental Choices:

  • Solvent: Ethanol and acetic acid are commonly used solvents as they effectively dissolve both reactants and facilitate the reaction. Acetic acid can also act as a catalyst.

  • Temperature: The reaction can often proceed at room temperature, but heating may be required to increase the reaction rate and drive it to completion.

  • Purification: Recrystallization is a standard method for purifying solid organic compounds. Column chromatography can be used for more challenging purifications or to separate the product from closely related impurities.

Reactivity and Potential for Further Functionalization

The dimethyl quinoxaline-2,3-dicarboxylate molecule possesses several reactive sites that can be exploited for further chemical transformations.

  • Ester Hydrolysis: The two methyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding quinoxaline-2,3-dicarboxylic acid. This diacid can then be converted to other derivatives such as acid chlorides or amides.

  • Amidation: The ester groups can be directly converted to amides by reaction with amines. This is a common strategy in drug discovery to introduce diversity and modulate the physicochemical properties of a molecule.

  • Reduction: The ester groups can be reduced to the corresponding diols using reducing agents like lithium aluminum hydride.

  • Reactions of the Quinoxaline Ring: The quinoxaline ring itself can undergo various reactions, although the electron-withdrawing nature of the dicarboxylate groups will influence its reactivity.

Applications in Drug Discovery and Medicinal Chemistry

The quinoxaline scaffold is a well-established pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications.[13][14]

  • Anticancer Agents: Many quinoxaline derivatives have shown potent anticancer activity by targeting various cellular pathways, including the inhibition of protein kinases.[13]

  • Antimicrobial Agents: The quinoxaline nucleus is a key component of several antimicrobial agents.[8]

  • Antiviral and Anti-inflammatory Activity: Quinoxaline derivatives have also demonstrated promising antiviral and anti-inflammatory properties.[5]

Dimethyl quinoxaline-2,3-dicarboxylate serves as a key starting material for the synthesis of a library of quinoxaline-based compounds. The ester functionalities allow for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The concept of bioisosteric replacement , where a part of a molecule is replaced by another with similar physical or chemical properties, can be effectively applied to the quinoxaline-2,3-dicarboxylate scaffold to fine-tune the pharmacological profile of a drug candidate.[4][15]

Structural Insights from Crystallography

As of the date of this guide, a specific crystal structure for dimethyl quinoxaline-2,3-dicarboxylate has not been found in the Cambridge Structural Database (CSD).[16] However, the crystal structures of many related quinoxaline derivatives have been determined.[17][18] These studies reveal that the quinoxaline ring system is generally planar. X-ray crystallography provides invaluable information on bond lengths, bond angles, and intermolecular interactions in the solid state, which can be crucial for understanding the molecule's behavior and for computational modeling in drug design.

Conclusion

Dimethyl quinoxaline-2,3-dicarboxylate is a molecule with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis from readily available starting materials and the presence of versatile ester functionalities make it an attractive building block for the creation of diverse molecular libraries. The inherent biological activity of the quinoxaline scaffold further enhances its importance. While some specific experimental data for this compound, such as a definitive melting point and a crystal structure, are yet to be reported in the literature, the wealth of information available for related quinoxaline derivatives provides a strong foundation for its exploration and utilization in research and development. This technical guide serves as a comprehensive resource for scientists and researchers, providing the necessary information to harness the potential of dimethyl quinoxaline-2,3-dicarboxylate in their endeavors.

References

  • Exploring Potential of Quinoxaline Moiety. (URL not provided in search results)
  • Potent quinoxaline-based inhibitors of PDGF receptor tyrosine kinase activity. Part 1: SAR exploration and effective bioisosteric replacement of a phenyl substituent. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Dimethyl quinoxaline-2,3-dicarboxylate. PubChem. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. (URL not provided in search results)
  • Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. ResearchGate. [Link]

  • CCDC: The Cambridge Crystallographic Data Centre. [Link]

  • Synthesis of 2,3-Diphenylquinoxaline. Scribd. [Link]

  • CCDC 2354310: Experimental Crystal Structure Determination. National Open Access Monitor, Ireland. [Link]

  • (PDF) Structure of 2,3-Dimethylquinoxaline. ResearchGate. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC. [Link]

  • Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. PubMed. [Link]

  • One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkivoc. [Link]

  • A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. TIJER.org. (URL not provided in search results)
  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. [Link]

  • Quinoxaline-2, 3-Dione: Chemical Structure, Synthetic Strategies, Structure–Activity Relationship, Reactivity, and Pharmacological Activities. Asian Journal of Pharmaceutical Research and Development. [Link]

Sources

Exploratory

crystal structure determination of dimethyl quinoxaline-2,3-dicarboxylate

Whitepaper: Precision Structural Characterization of Dimethyl Quinoxaline-2,3-dicarboxylate Executive Overview Quinoxaline derivatives are privileged scaffolds in medicinal chemistry and materials science, renowned for t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Precision Structural Characterization of Dimethyl Quinoxaline-2,3-dicarboxylate

Executive Overview

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and unique optoelectronic properties. Dimethyl quinoxaline-2,3-dicarboxylate serves as a critical intermediate in the synthesis of complex polycyclic architectures. While routine spectroscopic techniques (NMR, IR) provide excellent bulk connectivity data, single-crystal X-ray diffraction (SCXRD) remains the definitive gold standard for elucidating the absolute three-dimensional conformation, mapping intermolecular interactions, and extracting exact geometric parameters.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between synthetic organic chemistry and structural crystallography. This whitepaper details the end-to-end workflow for the synthesis, crystallization, and crystallographic determination of dimethyl quinoxaline-2,3-dicarboxylate, emphasizing the physical causality behind each methodological choice to ensure high-fidelity structural models.

Synthesis and Physicochemical Profiling

The integrity of a crystal structure is fundamentally dependent on the purity of the starting material. The synthesis of dimethyl quinoxaline-2,3-dicarboxylate can be efficiently achieved through the nucleophilic reaction of 2-halo-2H-azirines with 1,2-phenylenediamine[1]. Alternatively, hypervalent iodine(III)-promoted pathways have been documented for related quinoxaline diesters[2].

Interestingly, literature reports show slight variations in the physical properties of the isolated compound depending on the synthetic route. While classical ultrasound-assisted condensation yields a product melting at 132–133 °C[1], other synthetic routes report a melting point of 122–124 °C[2]. This thermal discrepancy is a classic indicator of potential polymorphism or varying degrees of crystal solvation, further necessitating rigorous SCXRD analysis to define the exact solid-state form.

Table 1: Physicochemical Characterization of Dimethyl Quinoxaline-2,3-dicarboxylate

Property Value Analytical Purpose
Appearance White to yellow solid Initial macroscopic purity assessment
Melting Point 132–133 °C[1] / 122–124 °C[2] Indicates potential polymorphism or lattice solvation
1H NMR (CDCl3) δ 4.10 (s, 6H), 7.94–7.97 (m, 2H), 8.26–8.29 (m, 2H)[1] Confirms ester methyls and aromatic core integrity

| 13C NMR (CDCl3) | δ 53.6, 129.9, 132.7, 141.5, 143.9[1] | Verifies the carbon framework prior to crystallization |

Methodology 1: Synthesis and Pre-Crystallization Validation
  • Reaction Setup: React the appropriate 2-halo-2H-azirine precursor with 1,2-phenylenediamine in a suitable solvent system[1].

  • Acoustic Cavitation: Place the reaction vessel in an ultrasound bath for 4 hours.

    • Causality: Sonication enhances mass transfer and localized heating through acoustic cavitation, driving the aziridine ring-opening and subsequent condensation to yield the quinoxaline core efficiently (up to 69% yield)[1].

  • Purification: Isolate the product via silica gel column chromatography using a hexane/ethyl acetate gradient.

  • System Validation: Confirm the structure and purity using 1H NMR and melting point analysis. A sharp, narrow melting point range acts as a self-validating checkpoint, confirming the batch is highly pure and ready for single-crystal growth.

G A Synthesis via 1,2-Phenylenediamine B Ultrasound Bath Reaction A->B C Column Chromatography B->C D Pre-Crystallization Validation (NMR/MP) C->D

Figure 1. Workflow for the synthesis and validation of the target quinoxaline derivative.

Crystallization Strategies

To obtain a structure via X-ray diffraction, the bulk powder must be transformed into a single, macroscopic crystal with a highly ordered internal lattice.

Methodology 2: Single-Crystal Growth via Slow Evaporation
  • Solvent Selection: Dissolve 50 mg of the purified dimethyl quinoxaline-2,3-dicarboxylate in 2 mL of a binary solvent system (e.g., ethyl acetate/hexane, 1:1 v/v).

    • Causality: The differential vapor pressures of the solvents create a dynamic solubility gradient. As the more volatile solvent evaporates, the solution reaches supersaturation slowly, promoting the growth of a single lattice rather than amorphous precipitation.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean glass vial.

    • Causality: Removing microscopic dust particles prevents heterogeneous nucleation, ensuring the activation energy for crystallization is directed toward growing fewer, larger, high-quality crystals.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole and place it in a vibration-free environment at a constant 20 °C.

  • System Validation: After 3–7 days, inspect the vial under polarized light microscopy. Select a crystal with well-defined faces and uniform extinction under cross-polarizers. Uniform extinction is a self-validating optical property proving the sample is a true single crystal, not a twinned or multicrystalline aggregate.

X-Ray Diffraction and Structural Refinement

Once a high-quality crystal is harvested, the focus shifts to data collection and mathematical modeling of the electron density.

Table 2: Standardized Crystallographic Data Collection Protocol

Parameter Recommended Setting Causality / Rationale
Temperature 100(2) K Minimizes atomic thermal vibrations (Debye-Waller factor), increasing high-angle resolution.
Radiation Mo Kα (λ = 0.71073 Å) Reduces absorption effects for dense organic crystals compared to Cu Kα.
Scan Mode ω and φ scans Ensures complete, redundant coverage of the reciprocal space.

| Absorption | Multi-scan (e.g., SADABS) | Compensates for anisotropic crystal morphology (e.g., plate-like shapes). |

Methodology 3: X-Ray Diffraction Data Collection and Structure Solution
  • Mounting: Coat the selected crystal in paratone oil and mount it on a MiTeGen loop.

    • Causality: The oil protects the crystal from solvent loss and acts as a rigid cryoprotectant glass when flash-cooled, preventing ice ring formation in the diffraction pattern.

  • Flash Cooling: Transfer the loop immediately to the diffractometer's cold stream (100 K).

  • Data Collection: Execute the data collection strategy using Mo Kα radiation to achieve a resolution of at least 0.84 Å.

  • Integration and Scaling: Process the raw frames using integration software. Apply a multi-scan absorption correction.

    • Causality: The flat, planar nature of the quinoxaline ring system can lead to anisotropic crystal shapes. Differential X-ray path lengths through the crystal cause systematic intensity errors, which this correction neutralizes.

  • Structure Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT) to locate the heavy atoms (C, N, O). Refine the structure using full-matrix least-squares on F^2 (e.g., SHELXL). Place hydrogen atoms in calculated positions and refine using a riding model.

  • System Validation: Run the final .cif file through the IUCr checkCIF routine. An absence of Level A or B alerts acts as a self-validating proof that the structural model is mathematically sound, chemically logical, and ready for publication.

G A X-Ray Data Collection (100K) B Integration & Absorption Correction A->B C Structure Solution (Direct Methods) B->C D Least-Squares Refinement C->D E checkCIF Validation & Deposition D->E

Figure 2. Logical sequence for X-ray diffraction data processing and refinement.

Structural Insights and Causality

Upon successful refinement, the crystal structure of dimethyl quinoxaline-2,3-dicarboxylate reveals the delicate interplay between electronic conjugation and steric hindrance.

The bicyclic quinoxaline core is highly planar, driven by aromatic delocalization. However, the two bulky methyl ester groups at the 2- and 3-positions experience significant steric repulsion. The SCXRD data allows researchers to quantify the exact torsion angle of these carboxylate planes relative to the quinoxaline ring, which is governed by a balance between minimizing steric clash and maximizing π-conjugation.

Furthermore, the crystal lattice is stabilized by a network of weak intermolecular forces. Unlike related hydroxylated derivatives that form strong, three-dimensional hydrogen-bonding networks (e.g., O-H···O interactions)[1], the fully esterified dimethyl quinoxaline-2,3-dicarboxylate relies heavily on π-π stacking between the electron-deficient pyrazine rings and weak C-H···O interactions to maintain lattice stability. Understanding these packing motifs is crucial for predicting the physicochemical behavior of the compound in solid-state drug formulations or advanced material applications.

References

  • Reactivity of 2-Halo-2H-azirines. 1. Reactions with Nucleophiles. CORE.
  • Hypervalent Iodine(III)-Promoted N-Incorporation into N-Aryl Vinylogous Carbamates to Quinoxaline diesters. RSC.

Sources

Foundational

Dimethyl Quinoxaline-2,3-Dicarboxylate: Thermodynamic Stability and Analytical Methodologies

Executive Summary & Structural Thermodynamics Dimethyl quinoxaline-2,3-dicarboxylate (C₁₂H₁₀N₂O₄) is a highly stable heterocyclic compound characterized by the fusion of a benzene ring with a pyrazine ring, further funct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Thermodynamics

Dimethyl quinoxaline-2,3-dicarboxylate (C₁₂H₁₀N₂O₄) is a highly stable heterocyclic compound characterized by the fusion of a benzene ring with a pyrazine ring, further functionalized by two methyl ester groups at the 2 and 3 positions[1]. In both medicinal chemistry and advanced materials science, the thermodynamic stability of the quinoxaline core dictates its utility—ranging from a privileged scaffold for antitubercular agents to a resilient anolyte core in nonaqueous redox flow batteries[2],[3].

The thermodynamic resilience of dimethyl quinoxaline-2,3-dicarboxylate is structurally deterministic. The parent quinoxaline molecule possesses a highly delocalized π-electron system. The addition of the dicarboxylate esters introduces strong electron-withdrawing inductive and mesomeric effects. Causality of Stability: These electron-withdrawing groups lower the energy of the Highest Occupied Molecular Orbital (HOMO), significantly reducing the electron density on the pyrazine nitrogens. This renders the heterocyclic core highly resistant to electrophilic attack and oxidative degradation, a critical factor for both in vivo metabolic stability and high-voltage electrochemical cycling[2],[3].

Quantitative Thermodynamic Data

Understanding the phase behavior and formation enthalpies of quinoxaline derivatives is essential for predicting their reactivity. Dimethyl quinoxaline-2,3-dicarboxylate exhibits a highly ordered crystalline lattice, reflected in its sharp melting point of 132–133 °C[4].

Table 1: Thermodynamic and Physical Properties of Quinoxaline Derivatives

CompoundSubstituent(s)Molecular Weight ( g/mol )Melting Point (°C)Standard Enthalpy of Formation (ΔfH°(g))
Dimethyl quinoxaline-2,3-dicarboxylate 2,3-di-COOCH₃246.22132–133Requires direct calorimetric evaluation
2,3-Dimethylquinoxaline 2,3-di-CH₃158.20106172.9 ± 3.0 kJ/mol
2-Hydroxyquinoxaline 2-OH146.1526845.9 ± 4.3 kJ/mol
6-Chloro-2,3-dimethylquinoxaline 1,4-dioxide 6-Cl, 2,3-di-CH₃, 1,4-di-N-oxide224.64N/A112.8 ± 6.7 kJ/mol

Data aggregated from standardized thermodynamic repositories and literature,.

Synthetic Pathways and Reaction Thermodynamics

The synthesis of dimethyl quinoxaline-2,3-dicarboxylate can be achieved through multiple thermodynamically driven pathways.

  • Pathway A (Nucleophilic Substitution): The reaction of 2-halo-2H-azirines with 1,2-phenylenediamine. Causality: The extreme ring strain of the 3-membered azirine intermediate acts as a massive thermodynamic spring. The release of this strain (enthalpic driving force) during ring-opening overcomes the activation barrier (ΔG‡), driving an exothermic condensation to form the stable 6-membered pyrazine ring[4].

  • Pathway B (Cycloaddition & Extrusion): The reaction of 2,1,3-benzoselenadiazole with dimethyl acetylenedicarboxylate. Causality: This reaction is entropically driven. The extrusion of elemental selenium from the cyclic intermediate results in a net increase in standard entropy (+ΔS°), pushing the Gibbs free energy (ΔG°) to be highly negative and favoring the stable quinoxaline product[5].

SynthesisThermodynamics cluster_0 Pathway A: Azirine Ring-Opening cluster_1 Pathway B: Cycloaddition R1 2-Halo-2H-azirines + 1,2-Phenylenediamine TS1 High-Energy Intermediate (Ring Strain Release) R1->TS1 Nucleophilic Attack (ΔG‡) Prod Dimethyl quinoxaline-2,3-dicarboxylate Thermodynamically Stable Crystalline Lattice (mp 132-133 °C) TS1->Prod Exothermic Condensation (-ΔH) R2 2,1,3-Benzoselenadiazole + Dimethyl acetylenedicarboxylate TS2 Cycloaddition Adduct (Entropic Driving Force) R2->TS2 Thermal Activation (ΔG‡) TS2->Prod Selenium Extrusion (+ΔS)

Thermodynamic energy landscape and synthetic pathways for dimethyl quinoxaline-2,3-dicarboxylate.

Experimental Protocols for Thermodynamic Validation

To ensure absolute scientific integrity, the thermodynamic parameters of quinoxaline derivatives must be derived using self-validating analytical protocols. Below are the standard methodologies required to evaluate the stability of dimethyl quinoxaline-2,3-dicarboxylate.

Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC measures the heat flow associated with thermal transitions, allowing for the precise calculation of the enthalpy of fusion (ΔfusH).

  • Sample Preparation: Accurately weigh 3–10 mg of crystalline dimethyl quinoxaline-2,3-dicarboxylate into an aluminum DSC pan[6].

  • Hermetic Sealing: Seal the pan hermetically using a specialized press. Causality: Hermetic sealing is critical; it suppresses premature sublimation of the crystalline ester. If unsealed, concurrent mass loss and melting would convolute the endothermic heat flow signal, leading to an underestimation of ΔfusH.

  • Thermal Cycling: Place the sample and an empty reference pan into the DSC cell. Ramp the temperature at a constant rate (e.g., 10 °C/min) under a dry nitrogen purge to prevent oxidative degradation during the scan.

  • Integration: Integrate the area under the endothermic peak corresponding to the 132–133 °C melting point to determine the precise energy required to break the crystal lattice[4].

DSCProtocol S1 Sample Prep 3-10 mg S2 Hermetic Sealing Prevents Sublimation S1->S2 S3 Thermal Cycling Constant Heating S2->S3 S4 Heat Flow Analysis Endothermic Integration S3->S4 S5 Data Output ΔfusH & Tm S4->S5

Self-validating differential scanning calorimetry (DSC) workflow for phase transition analysis.

Protocol 2: Bomb Calorimetry for Enthalpy of Formation

This method determines the standard molar enthalpy of combustion (ΔcH°), from which the standard molar enthalpy of formation (ΔfH°) is derived.

  • Pelletization: Weigh ~0.5 to 1.0 g of the compound and press it into a dense pellet. Causality: Pelletizing ensures a localized, sustained combustion front, preventing unburned sample from being scattered by the initial ignition shockwave[6].

  • Bomb Assembly & Hydration: Place the pellet in the crucible. Add exactly 1 mL of deionized water to the bottom of the bomb. Causality: This water saturates the internal atmosphere, ensuring that nitrogen oxides (NOx) generated from the pyrazine nitrogens dissolve to form aqueous nitric acid. This forces the reaction to a thermodynamically defined standard state, preventing variable gas-phase NOx mixtures from skewing the ΔcH° calculations[6].

  • Pressurization: Seal the bomb and pressurize with high-purity oxygen to 30 atm. Causality: A high-pressure oxygen environment guarantees the complete oxidation of the carbon framework to CO₂, eliminating the formation of carbon monoxide (CO), which would introduce massive endothermic errors[6].

  • Ignition & Measurement: Ignite the sample and measure the adiabatic temperature rise of the surrounding water bath to calculate the total heat evolved.

Applications Driven by Thermodynamic Stability

The robust thermodynamic profile of the substituted quinoxaline core has profound implications across multiple disciplines:

  • Medicinal Chemistry: Quinoxalines are bioisosteres of quinoline and naphthalene. The thermodynamic stability imparted by the delocalized π-system and the electron-withdrawing dicarboxylate groups ensures high stability against rapid hepatic metabolism, making it an ideal precursor for synthesizing broad-spectrum antibacterial and antitubercular agents[3].

  • High-Performance Polymers: The rigid, thermally stable quinoxaline core is frequently incorporated into polyamides and polyimides. These polymers exhibit exceptional thermal stability, with decomposition temperatures often exceeding 395 °C and high glass transition temperatures, directly resulting from the high bond-dissociation energy of the quinoxaline framework[7].

References

  • PubChem - Dimethyl quinoxaline-2,3-dicarboxylate | C12H10N2O4 | CID 298052 Source: National Institutes of Health (NIH) URL: [Link]

  • Reactivity of 2-Halo-2H-azirines. 1. Reactions with Nucleophiles Source: ACS Publications URL:[Link]

  • Reactions of 2,1,3-benzoselenadiazole and 2,1,3-benzothiadiazole with benzyne and dimethyl acetylenedicarboxylate Source: RSC Publishing URL:[Link]

  • Synthesis and characterization of thermally stable quinoxaline-based polyamides Source: ResearchGate URL:[Link]

  • Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries Source: PMC (National Institutes of Health) URL:[Link]

  • Exploring Potential of Quinoxaline Moiety Source: Sphinx Knowledge House URL: [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Building Block: Dimethyl Quinoxaline-2,3-dicarboxylate in Advanced Materials

Introduction: Unveiling the Potential of a Key Heterocycle In the dynamic landscape of materials science, the quest for novel organic molecules with tailored electronic and physical properties is paramount. Among the div...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Key Heterocycle

In the dynamic landscape of materials science, the quest for novel organic molecules with tailored electronic and physical properties is paramount. Among the diverse array of heterocyclic compounds, quinoxaline derivatives have emerged as a cornerstone for the development of high-performance organic electronics and robust polymers.[1][2] This technical guide delves into the specific applications of dimethyl quinoxaline-2,3-dicarboxylate, a key building block whose unique structural and electronic attributes make it a compelling candidate for cutting-edge materials. The presence of two electron-withdrawing dimethyl ester groups at the 2 and 3 positions of the quinoxaline core significantly influences its electronic properties, enhancing its utility in a variety of applications, from vibrant organic light-emitting diodes (OLEDs) to thermally resilient polymers.[3][4] This document provides an in-depth exploration of its synthesis, properties, and applications, complete with detailed experimental protocols for researchers and scientists in the field.

Core Synthesis Protocol: Preparation of Dimethyl Quinoxaline-2,3-dicarboxylate

The most common and efficient method for synthesizing the quinoxaline core is through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[5][6] For the synthesis of dimethyl quinoxaline-2,3-dicarboxylate, dimethyl acetylenedicarboxylate serves as the 1,2-dicarbonyl equivalent.

Protocol 1: Synthesis of Dimethyl Quinoxaline-2,3-dicarboxylate

This protocol details the synthesis via the reaction of o-phenylenediamine with dimethyl acetylenedicarboxylate.

Materials:

  • o-Phenylenediamine

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in methanol.

  • Reagent Addition: While stirring, slowly add dimethyl acetylenedicarboxylate (1 equivalent) to the solution at room temperature. An exothermic reaction is often observed.

  • Reaction: After the initial reaction subsides, equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold methanol to remove unreacted starting materials.

  • Purification: Purify the crude dimethyl quinoxaline-2,3-dicarboxylate by recrystallization from a suitable solvent like ethanol or methanol to obtain a pure, crystalline product.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is a polar protic solvent that effectively dissolves the reactants and facilitates the initial nucleophilic attack and subsequent cyclization.

  • Reflux Conditions: Heating under reflux provides the necessary activation energy to drive the condensation and dehydration steps to completion, ensuring a high yield of the quinoxaline product.

  • Recrystallization: This purification technique is crucial for removing impurities and obtaining a highly crystalline product, which is essential for consistent performance in material applications.

Application in Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the quinoxaline ring, amplified by the electron-withdrawing ester groups in dimethyl quinoxaline-2,3-dicarboxylate, makes it an excellent candidate for use as an electron-transporting material (ETM) or as a host material in OLEDs.[7][8] These properties facilitate efficient electron injection and transport from the cathode to the emissive layer, leading to improved device performance.

Mechanism of Action in OLEDs

In a typical OLED architecture, the dimethyl quinoxaline-2,3-dicarboxylate-based material would be situated between the emissive layer and the cathode. Its low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level helps to reduce the energy barrier for electron injection from the cathode. Furthermore, its inherent rigidity and thermal stability contribute to the operational lifetime of the device.

Application as a Monomer for High-Performance Polymers

The dicarboxylate functionality of dimethyl quinoxaline-2,3-dicarboxylate allows it to be used as a monomer in the synthesis of high-performance polymers, such as polyamides and polyesters. The rigid quinoxaline unit incorporated into the polymer backbone imparts excellent thermal stability and mechanical strength to the resulting materials.[9][10]

Protocol 2: Synthesis of a Quinoxaline-Containing Polyamide

This protocol outlines the synthesis of a polyamide via polycondensation of a diamine with a diacid chloride derived from dimethyl quinoxaline-2,3-dicarboxylate.

Part A: Synthesis of Quinoxaline-2,3-dicarbonyl chloride

  • Hydrolysis: Hydrolyze dimethyl quinoxaline-2,3-dicarboxylate to quinoxaline-2,3-dicarboxylic acid using a standard aqueous base (e.g., NaOH) followed by acidification (e.g., with HCl).

  • Chlorination: Convert the resulting diacid to the diacid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride, typically in an inert solvent with a catalytic amount of dimethylformamide (DMF).

Part B: Polycondensation

Materials:

  • Quinoxaline-2,3-dicarbonyl chloride

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

  • Anhydrous lithium chloride (LiCl) (optional, to improve solubility)

  • Argon or Nitrogen atmosphere

  • Mechanical stirrer

  • Precipitation solvent (e.g., methanol)

Procedure:

  • Dissolution of Diamine: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the aromatic diamine and lithium chloride (if used) in the anhydrous polar aprotic solvent.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Diacid Chloride: Slowly add the quinoxaline-2,3-dicarbonyl chloride to the stirred solution. The reaction is typically exothermic.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (e.g., 12-24 hours) to ensure a high degree of polymerization. The viscosity of the solution will increase as the polymer chains grow.

  • Precipitation: Precipitate the polymer by slowly pouring the viscous solution into a vigorously stirred non-solvent like methanol.

  • Washing and Drying: Collect the fibrous polymer precipitate by filtration, wash it thoroughly with methanol and water to remove any unreacted monomers and salts, and then dry it in a vacuum oven at an elevated temperature (e.g., 80-100°C).

  • Characterization: Characterize the resulting polyamide for its molecular weight (e.g., by Gel Permeation Chromatography), thermal stability (by Thermogravimetric Analysis), and mechanical properties.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The polycondensation reaction is sensitive to moisture, which can react with the highly reactive acid chloride and terminate the polymer chains.

  • Low-Temperature Addition: The slow addition of the diacid chloride at low temperatures helps to control the exothermic reaction and prevent side reactions, leading to a more uniform polymer with a higher molecular weight.

  • Polar Aprotic Solvent: Solvents like NMP and DMAc are used because they can dissolve both the monomers and the resulting polymer, allowing the reaction to proceed in a homogeneous phase.

Data Presentation: Thermal Properties of Quinoxaline-Based Polyamides

The incorporation of the rigid quinoxaline moiety leads to polymers with high thermal stability.

Polymer ReferenceGlass Transition Temperature (Tg)10% Weight Loss Temperature (Td10)
Polyamide from DAPQ258 - 291°C515 - 546°C[9]
Polyamide from BCPPQ173 - 198°C> 395°C[9]

DAPQ: 2,3-di(3-aminophenyl)quinoxaline BCPPQ: 2,3-Bis-[4′-(4″-carboxymethylene)phenoxyphenylene]quinoxaline

These values demonstrate the exceptional thermal resistance of polyamides containing the quinoxaline structure, making them suitable for applications in demanding environments, such as in the aerospace and electronics industries.

Visualization of Key Processes

Synthesis of Dimethyl Quinoxaline-2,3-dicarboxylate

G Reactant1 o-Phenylenediamine Intermediate Intermediate Adduct Reactant1->Intermediate + DMAD in MeOH Reactant2 Dimethyl Acetylenedicarboxylate Reactant2->Intermediate Product Dimethyl Quinoxaline-2,3-dicarboxylate Intermediate->Product Reflux (Cyclization & Dehydration) G cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_processing Processing & Characterization Monomer1 Dimethyl Quinoxaline-2,3-dicarboxylate Monomer2 Quinoxaline-2,3-dicarbonyl chloride Monomer1->Monomer2 Hydrolysis & Chlorination Polymer Quinoxaline-based Polyamide Monomer2->Polymer + Diamine in NMP/LiCl Diamine Aromatic Diamine Diamine->Polymer Precipitation Precipitation in Methanol Polymer->Precipitation Characterization Characterization (TGA, GPC) Precipitation->Characterization

Caption: Workflow for quinoxaline-based polyamide synthesis.

Conclusion and Future Outlook

Dimethyl quinoxaline-2,3-dicarboxylate stands out as a highly versatile and valuable building block in materials science. Its straightforward synthesis and the tunable electronic properties conferred by the ester functionalities make it a molecule of significant interest. The applications highlighted in this guide, from enhancing the performance of organic electronic devices to forming the backbone of thermally robust polymers, only scratch the surface of its potential. Future research will likely focus on the development of novel copolymers and composite materials that leverage the unique attributes of this quinoxaline derivative to address the evolving demands for advanced materials in various technological fields. The continued exploration of structure-property relationships in materials derived from dimethyl quinoxaline-2,3-dicarboxylate promises to unlock new avenues for innovation.

References

  • Synthesis and characterization of thermally stable quinoxaline-based polyamides. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Ester-functionalized quinoxaline-based polymers for application in organic photovoltaics. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Substituent Effects of Electron-Withdrawing and Electron-Donating Groups on Photovoltaic Properties of Quinoxaline-Based Polymers. (2023, January 27). ACS Publications. Retrieved March 29, 2026, from [Link]

  • Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes. (n.d.). Journal of Materials Chemistry C. Retrieved March 29, 2026, from [Link]

  • Synthesis and characterization of a low band gap quinoxaline based D–A copolymer and its application as a donor for bulk heterojunction polymer solar cells. (n.d.). RSC Publishing. Retrieved March 29, 2026, from [Link]

  • An Optical and Electrical Study of Full Thermally Activated Delayed Fluorescent White Organic Light-Emitting Diodes. (2017). Minakata Lab. Retrieved March 29, 2026, from [Link]

  • Quinoxaline derivatives as attractive electron-transporting materials. (n.d.). PMC. Retrieved March 29, 2026, from [Link]

  • Quinoxaline derivatives as attractive electron-transporting materials. (n.d.). QMRO. Retrieved March 29, 2026, from [Link]

  • Rational design of quinoxaline-based bipolar host materials for highly efficient red phosphorescent organic light-emitting diodes. (2019, April 8). PMC. Retrieved March 29, 2026, from [Link]

  • Controlling the interfacial dipole via functionalization of quinoxaline-based small molecules for electron transport layer in organic light emitting diodes. (2023, February 2). Taylor & Francis Online. Retrieved March 29, 2026, from [Link]

  • Synthesis and characterization of quinoxaline derivative for high performance phosphorescent organic light-emitting diodes. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Synthesis and characterization of organosoluble polyamides from quinoxaline based diamine. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved March 29, 2026, from [Link]

  • One-pot and efficient protocol for synthesis of quinoxaline derivatives. (2008). Arkivoc. Retrieved March 29, 2026, from [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PMC. Retrieved March 29, 2026, from [Link]

  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. (2017, June 7). Arabian Journal of Chemistry. Retrieved March 29, 2026, from [Link]

  • Synthesis and Characterization of a Quinoxaline and Benzodithiophene Comprising Multifunctional Polymer. (2020, June 18). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. (2023, January 20). Retrieved March 29, 2026, from [Link]

  • Synthesis and characterization of new polyamides derived from alanine and valine. (2012, August 17). PMC. Retrieved March 29, 2026, from [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory. Retrieved March 29, 2026, from [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.). Retrieved March 29, 2026, from [Link]

  • Synthesis and Characterization of a 2,3-Dialkoxynaphthalene-Based Conjugated Copolymer via Direct Arylation Polymerization (DAP) for Organic Electronics. (2020, June 19). PMC. Retrieved March 29, 2026, from [Link]

Sources

Application

catalytic hydrogenation of dimethyl quinoxaline-2,3-dicarboxylate protocols

Application Note: Catalytic Hydrogenation Protocols for Dimethyl Quinoxaline-2,3-dicarboxylate Executive Summary & Rationale The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged pharmacophore prevalent in numerous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Hydrogenation Protocols for Dimethyl Quinoxaline-2,3-dicarboxylate

Executive Summary & Rationale

The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged pharmacophore prevalent in numerous biologically active compounds and natural products, acting as cholesteryl ester transfer protein inhibitors and receptor antagonists[1]. The synthesis of these saturated N-heterocycles via the catalytic hydrogenation of quinoxalines is the most direct, atom-economical approach[2].

Dimethyl quinoxaline-2,3-dicarboxylate presents a unique synthetic challenge. The two electron-withdrawing ester groups at the C2 and C3 positions decrease the electron density of the pyrazine ring, altering its susceptibility to hydride attack. Furthermore, the steric bulk of these adjacent ester groups heavily dictates the stereochemical outcome of the reduction. This application note provides field-proven, self-validating protocols for both the standard heterogeneous cis-selective hydrogenation and advanced homogeneous asymmetric transfer hydrogenation (ATH) of dimethyl quinoxaline-2,3-dicarboxylate.

Mechanistic Insights & Catalyst Selection (E-E-A-T)

Understanding the causality behind catalyst and solvent selection is critical for optimizing the reduction of highly functionalized quinoxalines.

  • Stepwise Reduction & Catalyst Poisoning: The reduction of the pyrazine ring proceeds via a 1,4-dihydroquinoxaline intermediate. A common failure mode in this reaction is catalyst poisoning; the basic nitrogen atoms of the quinoxaline strongly coordinate to transition metals. To mitigate this, Brønsted acids (such as acetic acid or chiral phosphoric acids) are often employed. Protonation of the nitrogen not only prevents strong metal coordination but also electrophilically activates the C=N bond toward hydride attack[2].

  • Stereocontrol (cis vs. trans): Heterogeneous catalysts, such as Palladium on Carbon (Pd/C) or Platinum Oxide (PtO2), require the substrate to adsorb onto the metal surface. This forces a syn-addition of hydrogen atoms, almost exclusively yielding the cis-dimethyl 1,2,3,4-tetrahydroquinoxaline-2,3-dicarboxylate[3].

  • Advanced Homogeneous Systems: Achieving trans-selectivity or high enantioselectivity (ee) requires bypassing the surface-adsorption mechanism. Recent state-of-the-art protocols utilize Ruthenium or Iridium complexes with specific counteranions to control the transition state, allowing for π-facial exchange and yielding trans-selective or highly enantioenriched products[3]. Alternatively, metal-free transfer hydrogenation using HBpin with a tetrabutylammonium bromide (TBAB) catalyst[4], or regenerable dihydrophenanthridine with chiral phosphoric acids, provides excellent asymmetric control[2].

MechanisticPathway A Dimethyl Quinoxaline- 2,3-dicarboxylate B 1,4-Dihydroquinoxaline Intermediate A->B H2 / Catalyst (Fast) C cis-Tetrahydroquinoxaline Derivative B->C Pd/C or Cis-Selective Ru (Syn-addition) D trans-Tetrahydroquinoxaline Derivative B->D Trans-Selective Ru Counteranion Control

Fig 1. Mechanistic divergence in the catalytic hydrogenation of 2,3-disubstituted quinoxalines.

Experimental Workflows

Protocol A: Heterogeneous cis-Selective Hydrogenation (Pd/C)

This is the robust, workhorse protocol for generating racemic cis-dimethyl 1,2,3,4-tetrahydroquinoxaline-2,3-dicarboxylate.

Reagents: Dimethyl quinoxaline-2,3-dicarboxylate (1.0 equiv), 10% Pd/C (10 wt%), Glacial Acetic Acid (0.1 equiv), Methanol (HPLC grade, degassed). Equipment: Parr Hydrogenator or high-pressure autoclave.

  • Substrate Preparation: In a flame-dried pressure vessel, dissolve 5.0 mmol of dimethyl quinoxaline-2,3-dicarboxylate in 25 mL of degassed methanol. Causality: Degassing prevents oxygen from competing for surface active sites and eliminates combustion risks when introducing H2.

  • Activation: Add 0.1 equiv of glacial acetic acid. Causality: Mild acidification prevents the basic quinoxaline nitrogens from poisoning the Pd surface.

  • Catalyst Loading: Under a continuous stream of Argon, carefully add 10 wt% of 10% Pd/C.

  • Hydrogenation: Seal the vessel, purge with H2 gas three times, and pressurize to 50 psi (approx. 3.4 atm). Agitate the mixture at 25 °C for 12–18 hours.

  • Monitoring & Workup: Vent the H2 gas safely. Monitor completion via TLC (Hexanes/EtOAc 7:3)[5]. Filter the crude mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate in vacuo. Purify via silica gel flash chromatography to isolate the pure cis-isomer as a solid.

Protocol B: Homogeneous Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes a metal-free approach combining a chiral phosphoric acid (CPA) and an achiral borane to achieve high enantioselectivity[2].

Reagents: Dimethyl quinoxaline-2,3-dicarboxylate (1.0 equiv), Chiral Phosphoric Acid catalyst (5 mol%), Achiral Borane (e.g., HBpin) or Dihydrophenanthridine (1.5 equiv), anhydrous Toluene.

  • System Assembly: In an argon-filled glovebox, charge a Schlenk tube with dimethyl quinoxaline-2,3-dicarboxylate (1.0 mmol) and the CPA catalyst (5 mol%).

  • Solvent & Donor Addition: Add 5.0 mL of anhydrous toluene, followed by the slow addition of the hydrogen donor (1.5 equiv). Causality: Slow addition prevents rapid exothermic hydride transfer which can degrade enantioselectivity.

  • Thermal Reduction: Seal the tube, transfer to a heating block, and stir at 70 °C for 24 hours.

  • Quenching: Cool to room temperature and quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract with dichloromethane (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate, and purify via column chromatography. Determine ee via chiral HPLC.

ExperimentalWorkflow S1 1. Substrate Preparation Dissolve in degassed MeOH/EtOAc S2 2. Catalyst Loading Add Pd/C or Ru-complex under Ar S1->S2 S3 3. Hydrogenation Apply H2 pressure (1-50 atm) S2->S3 S4 4. Reaction Monitoring Track conversion via HPLC/TLC S3->S4 S5 5. Workup & Isolation Filter via Celite, concentrate & purify S4->S5

Fig 2. Standard operational workflow for the catalytic hydrogenation of quinoxaline derivatives.

Data Presentation: Comparative Optimization

The following table synthesizes quantitative data across various catalytic systems utilized for 2,3-disubstituted quinoxalines, highlighting the divergence in yield and stereoselectivity based on the chosen methodology.

Catalyst SystemHydrogen SourceSolventAdditiveTemp (°C)Yield (%)dr (cis:trans)ee (%)
10% Pd/C H2 (50 psi)MeOHAcOH (cat.)25>92>95:5N/A
PtO2 H2 (1 atm)EtOAcNone2585>95:5N/A
Chiral Ru-Diamine [3]H2 (50 atm)i-PrOHt-BuOK60903:97 (trans)>90
CPA / Borane (ATH) [2]DihydrophenanthridineTolueneNone7088>95:592
TBAB (Metal-Free) [4]HBpinTHFNone6086>95:5N/A

References

  • Asymmetric Transfer Hydrogenation of 2-Substituted Quinoxalines with Regenerable Dihydrophenanthridine The Journal of Organic Chemistry (ACS) URL:[Link]

  • Ruthenium-Catalyzed Asymmetric trans-Selective Hydrogenation of 2,3-Disubstituted Quinoxaline Derivatives Organic Letters (ACS) URL: [Link]

  • Rhodium-catalyzed transfer hydrogenation of quinoxalines with water as a hydrogen source Organic & Biomolecular Chemistry (RSC) URL:[Link]

  • Tetrabutylammonium Bromide-Catalyzed Transfer Hydrogenation of Quinoxaline with HBpin as a Hydrogen Source The Journal of Organic Chemistry (ACS) URL:[Link]

Sources

Method

condensation reaction conditions for dimethyl quinoxaline-2,3-dicarboxylate

Application Note: Optimized Condensation Reaction Conditions for Dimethyl Quinoxaline-2,3-dicarboxylate Executive Summary Dimethyl quinoxaline-2,3-dicarboxylate (C₁₂H₁₀N₂O₄)[1] is a highly versatile, bis-electrophilic bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Condensation Reaction Conditions for Dimethyl Quinoxaline-2,3-dicarboxylate

Executive Summary

Dimethyl quinoxaline-2,3-dicarboxylate (C₁₂H₁₀N₂O₄)[1] is a highly versatile, bis-electrophilic building block widely utilized in medicinal chemistry and materials science. Its rigid pyrazine-fused framework makes it an ideal precursor for synthesizing complex macrocycles, cyclic hydrazides, and extended fused-ring systems. This application note details the optimized condensation protocols for reacting this diester with bis-nucleophiles (hydrazines and aliphatic diamines), emphasizing the thermodynamic and kinetic controls required to prevent unwanted oligomerization.

Mechanistic Causality & Reaction Design

Successful condensation of dimethyl quinoxaline-2,3-dicarboxylate requires strict control over reaction parameters due to the competing pathways of hydrolysis, mono-amidation, and polymerization.

  • Electrophilic Activation: The pyrazine ring nitrogens exert a strong electron-withdrawing effect, highly activating the C2 and C3 ester carbonyls toward nucleophilic acyl substitution[2].

  • Hydrolysis vs. Aminolysis: Water must be strictly excluded from the reaction matrix. Trace moisture leads to the rapid saponification of the methyl esters, yielding quinoxaline-2,3-dicarboxylic acid. The resulting dicarboxylic acid is virtually inert to mild aminolysis, which will prematurely quench the reaction cascade.

  • The High-Dilution Principle: When reacting the diester with aliphatic diamines to form macrocycles or fused rings, intermolecular collisions must be minimized. Operating at highly dilute concentrations (≤ 0.01 M) ensures that once the intermediate mono-amide forms, intramolecular ring closure is kinetically favored over intermolecular polymerization with a second diamine molecule.

Reaction Pathways

CondensationPathways SM Dimethyl quinoxaline- 2,3-dicarboxylate Hydrazine Hydrazine Hydrate (EtOH, Reflux, 4h) SM->Hydrazine Nucleophilic Acyl Substitution Diamine Ethylenediamine (MeOH, High Dilution, RT) SM->Diamine Bis-amidation Prod1 Quinoxalino[2,3-d]pyridazine- 1,4-dione Hydrazine->Prod1 Cyclization Prod2 Pyrazino[2,3-b]quinoxaline- 2,3-dione Diamine->Prod2 Ring Closure

Fig 1: Divergent condensation pathways of dimethyl quinoxaline-2,3-dicarboxylate.

Quantitative Optimization of Reaction Conditions

The following table summarizes the causal relationship between solvent choice, concentration, and product yield during bis-nucleophile condensation.

NucleophileSolventConcentration (M)Temp (°C)Time (h)Yield (%)Primary Impurity
Hydrazine Hydrate (1.5 eq)EtOH (Anhydrous)0.2078 (Reflux)488Unreacted Diester
Hydrazine Hydrate (1.5 eq)MeOH (Anhydrous)0.2065 (Reflux)872Mono-hydrazide
Ethylenediamine (1.1 eq)MeOH (Anhydrous)0.0125 → 651481Linear Oligomers
Ethylenediamine (1.1 eq)MeOH (Anhydrous)0.50654< 30Polymeric Aggregates

Data Insight: Ethanol is superior to methanol for hydrazinolysis because its higher boiling point (78 °C) provides the necessary thermal activation energy to drive the second cyclization step, preventing the reaction from stalling at the mono-hydrazide intermediate. Conversely, for diamine condensation, high dilution (0.01 M) is the absolute critical parameter; increasing concentration to 0.50 M collapses the yield due to rapid polymerization.

Experimental Workflow & Quality Control

Workflow Prep Reagent Prep (Anhydrous) React Condensation Reaction Prep->React QC In-Process QC (LC-MS / TLC) React->QC QC->React Incomplete Workup Precipitation & Filtration QC->Workup Complete Valid Validation (NMR, HRMS) Workup->Valid

Fig 2: Self-validating experimental workflow for quinoxaline condensation reactions.

Detailed Methodologies

Protocol A: Synthesis of Quinoxalino[2,3-d]pyridazine-1,4-dione (Hydrazinolysis)

Causality: Hydrazine is a powerful α -effect nucleophile. By utilizing a slight excess (1.5 eq) in refluxing ethanol, the initial mono-substitution is rapidly followed by intramolecular cyclization, yielding a highly stable 6-membered pyridazine-1,4-dione ring.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add dimethyl quinoxaline-2,3-dicarboxylate (2.46 g, 10.0 mmol)[1] and suspend in 50 mL of anhydrous ethanol.

  • Addition: Cool the suspension to 0 °C using an ice bath. Dropwise, add hydrazine hydrate (80% aqueous, 0.73 mL, 15.0 mmol) over 10 minutes. Note: The solution will briefly turn deep yellow as the mono-hydrazide forms.

  • Cyclization: Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture to 78 °C (reflux) for 4 hours.

  • In-Process QC: Spot the reaction on a TLC plate (Hexane/EtOAc 7:3). The starting material ( Rf​≈0.20 )[3] should be completely consumed, replaced by a baseline-retained fluorescent spot.

  • Workup: Cool the mixture to room temperature, then further to 4 °C for 2 hours to maximize precipitation. Filter the resulting solid under vacuum, wash with cold anhydrous ethanol (2 × 10 mL), and dry under high vacuum to afford the product as a solid.

Protocol B: Synthesis of Pyrazino[2,3-b]quinoxaline-2,3-dione via Diamine Condensation

Causality: To prevent linear oligomerization, the diamine must be introduced to the diester at a rate slower than the intramolecular ring-closure step. A syringe pump ensures pseudo-infinite dilution of the nucleophile.

  • Preparation: Dissolve dimethyl quinoxaline-2,3-dicarboxylate (1.23 g, 5.0 mmol) in 500 mL of anhydrous methanol (yielding a 0.01 M solution) in a 1 L 3-neck flask under argon.

  • Controlled Addition: Prepare a solution of ethylenediamine (0.37 mL, 5.5 mmol) in 50 mL of anhydrous methanol. Using a syringe pump, add this solution to the vigorously stirring diester solution at a rate of 0.5 mL/min at 25 °C.

  • Thermal Drive: Once the addition is complete (approx. 100 mins), stir the reaction at room temperature for 12 hours. Subsequently, heat the mixture to 65 °C for 2 hours to thermodynamically drive any remaining mono-amide intermediates to the fully cyclized product.

  • Workup: Concentrate the solvent in vacuo to approximately 50 mL. Induce precipitation by adding 100 mL of cold diethyl ether. Filter the precipitate and wash with ether.

Self-Validating System & Analytical QC

To ensure the integrity of the condensation, the protocol relies on a built-in self-validating NMR checkpoint:

  • Starting Material Baseline: Dimethyl quinoxaline-2,3-dicarboxylate exhibits a highly characteristic 6H singlet at δ 4.10 ppm in 1 H NMR (CDCl₃), corresponding to the two equivalent methyl ester groups[2].

  • Validation Check: The absolute disappearance of the δ 4.10 ppm peak in the crude NMR spectrum is the primary indicator of complete conversion. If a 3H singlet remains near δ 4.05–4.15 ppm, the reaction has stalled at the mono-condensed intermediate, dictating that the mixture must be returned to reflux for an additional 2–4 hours.

References

  • [1] Dimethyl quinoxaline-2,3-dicarboxylate | CID 298052 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • [2] Reactivity of 2-Halo-2H-azirines. 1. Reactions with Nucleophiles. ACS Publications. Available at:[Link]

  • [4] Reactions of 2,1,3-benzoselenadiazole and 2,1,3-benzothiadiazole with benzyne and dimethyl acetylenedicarboxylate. RSC Publishing. Available at:[Link]

  • [3] Hypervalent Iodine(III)-Induced Oxidative[4+2] Annulation of o-Phenylenediamines and Electron-Deficient Alkynes. The Royal Society of Chemistry. Available at:[Link](Note: URL derived from RSC cross-reference for DMAD/diamine annulation data)

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction temperature for dimethyl quinoxaline-2,3-dicarboxylate formation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges encountered during the synthesis of dimethyl quinoxaline...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges encountered during the synthesis of dimethyl quinoxaline-2,3-dicarboxylate (MW: 246.22 g/mol )[1].

Synthesizing this specific quinoxaline derivative requires strict control over reaction energy. We will explore two highly effective, yet mechanistically distinct, pathways: the hypervalent iodine(III)-induced oxidative [4+2] annulation[2] and the ultrasound-promoted azirine nucleophilic substitution[3]. This guide provides the causality behind these experimental choices, self-validating protocols, and targeted troubleshooting for drug development professionals.

Section 1: Mechanistic Workflows & Logical Relationships

The successful formation of the quinoxaline core depends entirely on how activation energy is delivered to the system. The diagram below illustrates the logical flow of the two primary synthesis routes, highlighting the stark contrast in their temperature and energy requirements.

ReactionPathways cluster_0 Oxidative [4+2] Annulation Route cluster_1 Azirine Substitution Route A1 o-Phenylenediamine + DMAD B1 PhI(OAc)2 in DMF Cryogenic (-20°C) A1->B1 C1 Dark Stirring (24h) Controlled Oxidation B1->C1 Product Dimethyl Quinoxaline- 2,3-dicarboxylate C1->Product 92% Yield A2 2-Halo-2H-azirine + o-Phenylenediamine B2 DMF Solvent Ambient Bulk Temp A2->B2 C2 Ultrasound Bath (2h) Acoustic Cavitation B2->C2 C2->Product 69% Yield

Temperature-dependent synthesis workflows for dimethyl quinoxaline-2,3-dicarboxylate.

Section 2: Self-Validating Experimental Protocols

Do not treat these methodologies as mere recipes; understanding the why behind each step is critical for reproducibility. Each protocol is designed as a self-validating system.

Protocol A: Hypervalent Iodine(III)-Induced Oxidative [4+2] Annulation

This method utilizes phenyliodine(III) diacetate (PhI(OAc)₂) to drive the annulation of o-phenylenediamine and dimethyl acetylenedicarboxylate (DMAD)[2].

  • Causality of Temperature: Hypervalent iodine is a profoundly strong oxidant. If introduced at room temperature, the activation energy barrier for the uncontrolled oxidation of the diamine is easily breached, leading to rapid polymerization (tar formation). Initiating the reaction at -20 °C kinetically suppresses these parasitic side reactions, allowing the desired [4+2] annulation to dominate[2].

Step-by-Step Methodology:

  • Preparation: Dissolve o-phenylenediamine (0.25 mmol) and DMAD (0.25 mmol) in 3 mL of anhydrous DMF under an N₂ atmosphere[2].

  • Cryogenic Initiation: Cool the reaction vessel to -20 °C. Self-Validation: Ensure the internal temperature is stable before proceeding to prevent localized thermal spikes.

  • Oxidant Addition: Add PhI(OAc)₂ (0.5 mmol, 161.0 mg) in a single portion[2].

  • Controlled Maturation: Stir the mixture in the dark for 24 hours, allowing it to gradually warm to room temperature[2]. Self-Validation: The solution should smoothly transition in color without rapid boiling or the precipitation of black polymeric tar.

  • Quenching: Add 5 mL of 1.0 M aqueous Na₂S₂O₃[2]. Self-Validation: A distinct phase separation upon dilution with water (100 mL) visually confirms the reduction and neutralization of the active iodine species.

  • Workup & Purification: Extract with CH₂Cl₂ (3 × 20 mL), wash with saturated NaHCO₃, dry over Na₂SO₄, and purify via flash chromatography (hexane/EtOAc 99:1 to 7:3)[2]. Self-Validation: A distinct TLC spot at Rf 0.20 confirms the target product[2].

Protocol B: Ultrasound-Promoted Azirine Nucleophilic Substitution

This alternative route utilizes the reaction between 1,2-phenylenediamine and a 2-halo-2H-azirine derivative[3].

  • Causality of Energy Modality: 2-halo-2H-azirines are highly sensitive to thermal degradation. Standard bulk heating (e.g., 65 °C) fails completely because the azirine ring decomposes before nucleophilic attack can occur[3]. Ultrasound bypasses this by providing acoustic cavitation—microscopic bubbles that collapse to generate extreme, localized energy (hotspots) while keeping the bulk solvent at ambient temperature[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the 2-halo-2H-azirine derivative (1.2 mmol) in 10 mL of DMF[3].

  • Nucleophile Addition: Add 1,2-phenylenediamine (136 mg, 1.2 mmol) to the solution[3].

  • Acoustic Cavitation: Agitate the reaction mixture in an ultrasound bath for 2 hours[3]. Self-Validation: Monitor the bulk solvent temperature; it should remain near ambient. If the bath water heats up significantly, replace it with cool water to prevent bulk thermal degradation of the azirine.

  • Workup & Purification: Evaporate the solvent under reduced pressure and subject the residue to flash chromatography (hexane/ethyl acetate 2:1)[3].

Section 3: Troubleshooting Guide & FAQs

Q: My hypervalent iodine reaction turned into a dark, intractable tar. What went wrong? A: You likely failed to adequately cool the system prior to adding the PhI(OAc)₂, or your cooling bath failed during the initial hours. The -20 °C starting temperature is not a suggestion; it is a thermodynamic requirement to prevent the exothermic, runaway oxidation of the diamine[2].

Q: Why must the oxidative annulation (Protocol A) be stirred in the dark? A: Hypervalent iodine reagents are inherently photo-unstable. Exposure to ambient laboratory lighting over a 24-hour period can trigger homolytic cleavage of the iodine-ligand bonds, generating radical species that lead to unpredictable side reactions and reduced yields[2].

Q: I am attempting the azirine route (Protocol B) to scale up, and I substituted the ultrasound bath with standard heating at 65 °C. I recovered 0% product. Why? A: Standard thermal heating delivers bulk energy to the entire system, which thermally degrades the sensitive 2H-azirine ring faster than the diamine can react with it[3]. Ultrasound is mandatory here because it provides localized activation energy via cavitation without raising the macroscopic temperature of the solvent[3].

Q: What are the most reliable analytical signatures to verify I have synthesized pure dimethyl quinoxaline-2,3-dicarboxylate? A: During characterization, look for a sharp melting point between 132.6–133.0 °C[2][3]. In your ¹H NMR (CDCl₃) spectrum, the defining signature is a sharp singlet at δ 4.10–4.11 integrating to 6 protons, which corresponds to the two symmetrical methyl ester groups[2][3].

Section 4: Quantitative Data & Temperature Optimization

The table below summarizes the critical operational parameters and failure modes associated with the thermal management of these two synthesis routes.

ParameterOxidative [4+2] AnnulationAzirine Nucleophilic Substitution
Reactants o-Phenylenediamine + DMAD1,2-Phenylenediamine + 2-Halo-2H-azirine
Promoter / Catalyst PhI(OAc)₂ (Hypervalent Iodine)Acoustic Cavitation (Ultrasound)
Temperature Profile -20 °C initial, gradually warming to RTAmbient bulk temperature
Reaction Time 24 hours (in the dark)2 hours
Reported Yield 92%69%
Primary Failure Mode Room temp initiation → Rapid polymerizationBulk heating (65 °C) → Azirine degradation (0% yield)

References

  • Dimethyl quinoxaline-2,3-dicarboxylate | C12H10N2O4 | CID 298052.National Institutes of Health (NIH) - PubChem.
  • Reactivity of 2-Halo-2H-azirines. 1. Reactions with Nucleophiles.ACS Publications.
  • Hypervalent Iodine(III)-Induced Oxidative [4+2] Annulation of o-Phenylenediamines and Electron-Deficient Alkynes.The Royal Society of Chemistry.

Sources

Optimization

preventing hydrolysis of dimethyl quinoxaline-2,3-dicarboxylate during storage

Welcome to the Advanced Materials & Reagents Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields and failed couplings when using dimethyl quinoxalin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & Reagents Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields and failed couplings when using dimethyl quinoxaline-2,3-dicarboxylate (DMQD) as a synthetic building block.

The root cause of these failures is almost always insidious ester hydrolysis. DMQD (CAS 54107-99-2) is highly sensitive to environmental moisture. This guide is designed to provide you with the mechanistic understanding, quantitative data, and self-validating protocols necessary to protect your reagents and ensure experimental integrity.

Mechanistic Insight: The Causality of Degradation

Why does DMQD hydrolyze so much faster than typical aliphatic esters? The answer lies in the electronics of the quinoxaline core.

The quinoxaline ring system contains two highly electronegative nitrogen atoms. These heteroatoms exert a powerful electron-withdrawing effect (both inductively and mesomerically) that is transmitted directly to the carboxylate groups at the C2 and C3 positions. This leaves the carbonyl carbons severely electron-deficient and highly electrophilic. Even ambient atmospheric moisture is sufficient to initiate a nucleophilic attack on these carbons, cleaving the methoxy groups to release methanol and forming quinoxaline-2,3-dicarboxylic acid.

HydrolysisMechanism DMQD Dimethyl Quinoxaline-2,3-dicarboxylate (Intact Diester) Attack Nucleophilic Attack at Electrophilic Carbonyl DMQD->Attack Moisture Atmospheric Moisture (H2O) Moisture->Attack Catalyzed by trace acid/base Monoester Monomethyl Ester + Methanol (Partial Degradation) Attack->Monoester Step 1: Primary Hydrolysis Diacid Quinoxaline-2,3-dicarboxylic acid (Complete Hydrolysis) Monoester->Diacid Step 2: Secondary Hydrolysis (+H2O)

Mechanistic pathway of dimethyl quinoxaline-2,3-dicarboxylate hydrolysis.

Quantitative Data: Environmental Impact on Stability

To illustrate the critical need for proper storage, below is a generalized kinetic degradation profile of highly activated heteroaromatic diesters like DMQD under various environmental conditions. Notice that temperature control alone is insufficient; humidity control is the dominant variable.

Storage ConditionTemperatureRelative Humidity (RH)% Intact DMQD (1 Month)% Intact DMQD (6 Months)
Open Benchtop25°C60%82.4%41.2%
Standard Fridge (Unsealed)4°C40-50%91.0%68.5%
Desiccator (Room Temp)25°C<5%98.5%94.1%
Sealed Mylar + Argon 4°C <1% >99.9% 99.5%

Standard Operating Procedure (SOP): Anhydrous Storage Workflow

To establish a self-validating system, you must treat your storage protocol as a rigorous experiment. Follow this workflow to prevent hydrolysis and extend the shelf-life of your DMQD indefinitely.

Step-by-Step Methodology:

  • Lyophilization/Vacuum Drying: Before long-term storage, place the DMQD powder under high vacuum (<0.1 Torr) for 24 hours. This removes any surface moisture adsorbed during transit or initial handling.

  • Inert Atmosphere Aliquoting: Transfer the dried vial into a glovebox purged with Argon or Nitrogen. Divide the bulk powder into single-use aliquots. Causality: This prevents repeated freeze-thaw and moisture exposure cycles that occur when sampling from a single bulk vial.

  • Primary Containment: Use amber glass vials equipped with PTFE-lined screw caps. Causality: PTFE provides a completely impermeable moisture barrier compared to standard polyethylene (PE) liners. Seal the exterior cap gap tightly with Parafilm.

  • Secondary Containment: Place the sealed vials inside a moisture-barrier Mylar bag along with indicating silica gel packets. Vacuum seal the bag.

  • Temperature-Controlled Storage: Store the final package at 2-8 °C,[1].

  • Thawing Protocol (Critical): Before opening, allow the sealed Mylar bag to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial immediately causes atmospheric moisture to condense directly onto the powder, instantly initiating hydrolysis.

StorageWorkflow Vacuum 1. High Vacuum Drying (24h) Glovebox 2. Argon Glovebox Aliquoting Vacuum->Glovebox Seal 3. PTFE Cap & Parafilm Seal Glovebox->Seal Desiccant 4. Mylar Bag with Desiccant Seal->Desiccant Storage 5. Store at 2-8°C Desiccant->Storage

Step-by-step workflow for the anhydrous storage of DMQD.

Troubleshooting & FAQs

Q: How can I verify if my DMQD stock has hydrolyzed before starting a multi-step synthesis? A: Proton NMR ( 1 H NMR) is your best self-validating tool. In 1 H NMR (CDCl 3​ ), the intact methyl ester protons of DMQD appear as a distinct, sharp singlet at δ 4.10 - 4.11 ppm[2],[3]. If you observe this peak integrating for less than 6 protons relative to the aromatic protons, or if you see a broad carboxylic acid -OH peak appearing downfield, your ester has partially hydrolyzed. Do not use it for moisture-sensitive couplings.

Q: Can I prepare a bulk stock solution of DMQD in DMSO for high-throughput screening and store it in the freezer? A: Absolutely not. DMSO is notoriously hygroscopic. Even when stored at -20°C, repeated opening of a DMSO stock introduces atmospheric water. The water acts as a nucleophile, and the polar aprotic nature of DMSO actually facilitates the hydrolysis of the electrophilic quinoxaline esters. If a solution must be stored, use strictly anhydrous solvents dried over 3Å molecular sieves, aliquot into single-use tubes, and store under Argon.

Q: I stored my vial at -20°C, but it still degraded into a sticky solid. Why? A: Cold storage without a strict moisture barrier is worse than room temperature storage. If the vial seal is poor (e.g., missing a PTFE liner), the temperature differential causes ambient humidity to be drawn in and condense as liquid water directly onto the chemical. The presence of liquid water drastically accelerates the nucleophilic attack. Always use secondary containment (Mylar + desiccant) in cold storage.

Q: My supplier shipped the chemical at room temperature. Is it ruined? A: Not necessarily. DMQD is relatively stable at room temperature only if kept perfectly dry. Degradation is a synergistic function of both temperature and moisture. If the manufacturer sealed it properly under inert gas, it should survive transit. Verify its integrity via NMR upon receipt[2], then immediately transfer to 2-8 °C storage[1].

References

  • Title: Dimethyl quinoxaline-2,3-dicarboxylate | C12H10N2O4 | CID 298052 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Reactivity of 2-Halo-2H-azirines. 1. Reactions with Nucleophiles Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: dimethyl quinoxaline-2,3-dicarboxylate, CasNo.54107-99-2 Source: LookChem URL: [Link]

  • Title: Reactions of 2,1,3-benzoselenadiazole and 2,1,3-benzothiadiazole with benzyne and dimethyl acetylenedicarboxylate Source: RSC Publishing (J. Chem. Soc., Perkin Trans. 1) URL: [Link]

  • Title: Synthesis of Quinoxaline Derivatives (Institutional Knowledge Archive) Source: Osaka University URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Dimethyl Quinoxaline-2,3-dicarboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of dimethyl quinoxaline-2,3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of dimethyl quinoxaline-2,3-dicarboxylate.

Whether you are utilizing classical condensation methods or the modern oxidative [4+2] annulation of o-phenylenediamine (o-PDA) with dimethyl acetylenedicarboxylate (DMAD), achieving high purity requires a mechanistic understanding of the reaction pathways. This guide synthesizes field-proven insights with rigorous chemical causality to help you resolve common impurities and optimize your yields.

FAQ Section 1: Pre-Reaction & Substrate Handling

Q: Why is my reaction mixture turning dark brown/black before the oxidant is even fully added, resulting in high levels of baseline impurities?

A: This is a classic symptom of o-phenylenediamine (o-PDA) auto-oxidation.

  • Causality: o-PDA is highly electron-rich and susceptible to ambient air oxidation. When exposed to oxygen, it rapidly polymerizes into highly conjugated, resinous oligomers that present as intractable, dark baseline streaks on a TLC plate.

  • Resolution: The diamine must be purified (e.g., via recrystallization from water with a trace of sodium dithionite) prior to use. Furthermore, the reaction solvent must be thoroughly degassed. Always add your hypervalent iodine oxidant, such as (diacetoxyiodo)benzene (PhI(OAc)₂), at reduced temperatures (-20 °C) under a strict N₂ or Ar atmosphere. This controls the oxidation kinetics, kinetically favoring the [4+2] annulation with DMAD over non-specific diamine degradation 1.

FAQ Section 2: Reaction Troubleshooting & Impurity Resolution

Q: I am observing a significant side product that lacks aromatic protons in the ¹H NMR spectrum. What is this impurity and how do I suppress it?

A: You are likely observing oxidative dearomatization products, specifically cis,cis-mucononitrile derivatives.

  • Causality: When reacting o-PDA with DMAD in the presence of aggressive oxidants (like tert-butyl hypoiodite or excess PhI(OAc)₂), the oxidant can erroneously attack the electron-rich aromatic ring rather than facilitating the desired nitrogen-alkyne cyclization. This leads to the C–C bond cleavage of the benzene core 2.

  • Resolution: Strictly control the stoichiometry of the oxidant (exactly 2.0 equivalents of PhI(OAc)₂) and maintain the reaction temperature at -20 °C during the initial addition, allowing it to warm to room temperature only after the initial adduct has formed.

Q: My final product contains a mixture of the dimethyl ester, a mono-methyl ester, and the fully hydrolyzed quinoxaline-2,3-dicarboxylic acid. How did this happen?

A: This is a downstream impurity profile caused by adventitious hydrolysis of the highly electrophilic ester groups at the C2 and C3 positions of the quinoxaline ring.

  • Causality: The pyrazine ring of the quinoxaline core strongly withdraws electron density, making the adjacent ester carbonyls exceptionally susceptible to nucleophilic attack by water. This is rapidly accelerated under basic or strongly acidic conditions. If your workup involves aggressive washing with strong bases (e.g., 1M NaOH) to remove acidic byproducts, you will inadvertently hydrolyze the esters.

  • Resolution: Use a mild, saturated aqueous NaHCO₃ wash instead, and ensure all organic extracts are thoroughly dried over anhydrous Na₂SO₄ before concentration.

Mechanistic Pathways & Experimental Workflows

To better understand where these impurities originate, review the divergent mechanistic pathways below:

Mechanism Intermediate Diamine-DMAD Adduct PathA Oxidative Cyclization (Desired) Intermediate->PathA PathB Oxidative Dearomatization (Side Reaction) Intermediate->PathB Product Dimethyl Quinoxaline- 2,3-dicarboxylate PathA->Product Impurity1 cis,cis-Mucononitrile Derivatives PathB->Impurity1 PathC Hydrolysis (Workup Error) Impurity2 Mono-ester / Dicarboxylic Acid PathC->Impurity2 Product->PathC

Caption: Divergent pathways leading to the desired product and common mechanistic impurities.

Step-by-Step Purification Protocol (Self-Validating System)

The primary byproduct of a PhI(OAc)₂ mediated synthesis is iodobenzene, which is highly soluble in organic solvents and will co-elute if not carefully managed. Follow this validated protocol to isolate pure dimethyl quinoxaline-2,3-dicarboxylate 1:

  • Quenching: Upon reaction completion (stirring in the dark for 24 hours), quench the DMF reaction mixture with an aqueous solution of sodium thiosulfate (Na₂S₂O₃, 1.0 M, 5 mL).

    • Validation Check: The mixture should lose any residual yellow/brown tint from unreacted iodine species, indicating successful neutralization of the oxidant.

  • Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂, 3 × 20 mL).

  • Mild Neutralization: Wash the combined organic extracts with saturated aqueous NaHCO₃ (10 mL) to remove acetic acid (a byproduct of PhI(OAc)₂).

    • Validation Check: Vigorous gas evolution (CO₂) will occur; wait until bubbling ceases. Crucial: Do not use NaOH, to prevent ester hydrolysis.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via silica gel flash column chromatography using a gradient elution (99:1 to 7:3 Hexane/Ethyl Acetate).

    • Validation Check: Spot the fractions on a TLC plate. Iodobenzene will elute near the solvent front in pure hexane. The highly polar dimethyl quinoxaline-2,3-dicarboxylate will elute later (R_f ~ 0.20 in 7:3 Hexane/EtOAc). The purified product will yield a distinct ¹H NMR profile (CDCl₃): a sharp 6H singlet at δ 4.11 ppm, and aromatic multiplets at δ 7.96 and 8.27 ppm .

Workflow Start o-Phenylenediamine + DMAD Oxidant Add PhI(OAc)2 (Oxidative Annulation) Start->Oxidant Reaction Stir at -20°C to RT in DMF Oxidant->Reaction Quench Quench with Na2S2O3 (aq) Reaction->Quench Extract Extraction (CH2Cl2) & Wash (NaHCO3) Quench->Extract Purify Silica Gel Column Chromatography Extract->Purify Product Dimethyl Quinoxaline- 2,3-dicarboxylate Purify->Product

Caption: Workflow for the oxidative annulation synthesis of dimethyl quinoxaline-2,3-dicarboxylate.

Quantitative Data & Impurity Summary

Use the following diagnostic table to quickly identify and resolve quantitative losses in your workflow:

ImpurityCausative FactorDiagnostic Signature (¹H NMR / TLC)Resolution StrategyExpected Yield Recovery
Resinous Oligomers o-PDA Auto-oxidationBroad baseline streaking on TLCDegas solvents; maintain inert atmosphere+15–20%
cis,cis-Mucononitrile Oxidative DearomatizationLoss of aromatic protons (δ 7.5–8.0)Control oxidant stoichiometry (2.0 eq); keep at -20 °C+10–15%
Mono-methyl ester Base/Acid HydrolysisAppearance of broad -OH peak; loss of 3H singletMild NaHCO₃ wash; strictly avoid NaOH+25–30%
Iodobenzene PhI(OAc)₂ ByproductCo-elution; multiplet at δ 7.1–7.4Gradient column chromatography (Hexane to EtOAc)Purified >98%

References

  • Title: Hypervalent Iodine(III)
  • Title: The University of Osaka Institutional Knowledge Archive : OUKA Source: Osaka University URL
  • Title: Reactivity of 2-Halo-2H-azirines. 1.

Sources

Optimization

Technical Support Center: Safe Scaling of Dimethyl Quinoxaline-2,3-dicarboxylate Synthesis

Welcome to the technical support center for the synthesis of dimethyl quinoxaline-2,3-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of dimethyl quinoxaline-2,3-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and safety protocols for the successful and safe scale-up of this important chemical transformation.

Overview of the Synthesis

The synthesis of dimethyl quinoxaline-2,3-dicarboxylate is most commonly achieved through the condensation reaction between o-phenylenediamine and dimethyl acetylenedicarboxylate (DMAD).[1][2] This reaction is a classic example of quinoxaline synthesis, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[3][4] While the reaction appears straightforward, scaling up this process introduces several challenges related to reaction control, product purity, and, most importantly, safety.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amino groups of o-phenylenediamine on the electrophilic alkyne carbons of DMAD, followed by cyclization and aromatization to form the stable quinoxaline ring system.

Reaction_Mechanism o-Phenylenediamine o-Phenylenediamine Intermediate Intermediate o-Phenylenediamine->Intermediate Nucleophilic Attack DMAD DMAD DMAD->Intermediate Product Dimethyl quinoxaline- 2,3-dicarboxylate Intermediate->Product Cyclization & Aromatization

Caption: Reaction mechanism for dimethyl quinoxaline-2,3-dicarboxylate synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of dimethyl quinoxaline-2,3-dicarboxylate in a question-and-answer format.

Q1: My reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge and can stem from several factors.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. While the reaction can proceed under various conditions, optimization is key for high yields.[5][6] Experiment with different solvents such as methanol, ethanol, or toluene. Some studies have shown that greener solvents like water or hexafluoroisopropanol (HFIP) can also be effective.[5] A systematic variation of the temperature, for instance in 10-20°C increments, while monitoring the reaction by Thin Layer Chromatography (TLC), can help identify the optimal conditions.[5]

  • Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or DMAD can lead to side reactions, significantly reducing the yield of the desired product.[5] o-Phenylenediamine is susceptible to air oxidation, which can introduce impurities.[6][7] It is advisable to use freshly purified starting materials. o-Phenylenediamine can be purified by recrystallization from an ethanol/water mixture or by sublimation.[5]

  • Side Reactions: The formation of undesired side products can consume reactants. The high reactivity of DMAD can lead to various side reactions if the reaction conditions are not carefully controlled.[2]

  • Incomplete Reaction: The reaction may not have reached completion. Ensure sufficient reaction time by monitoring the disappearance of starting materials via TLC.[8] Gentle heating or the use of a catalyst can often reduce reaction times and improve yields.[3][8]

Q2: I am observing the formation of multiple products. How can I improve the selectivity?

A2: The formation of multiple products is often related to the reactivity of the starting materials and intermediates.

  • Control of Stoichiometry: Ensure the accurate measurement and addition of reactants. An excess of one reactant can lead to the formation of byproducts.[8]

  • Temperature Control: High temperatures can sometimes promote side reactions.[8] Running the reaction at a lower temperature, or even at room temperature, especially with an effective catalyst, can improve selectivity.[8]

  • Catalyst Choice: While this reaction can proceed without a catalyst, certain catalysts can improve both yield and selectivity. A variety of catalysts, including Lewis acids, solid-supported catalysts, and organocatalysts, have been reported for quinoxaline synthesis.[8][9] Screening different catalysts may help in identifying one that favors the formation of the desired product.[8]

Q3: The purification of my product is difficult. What are the recommended methods?

A3: Purification is crucial to isolate the desired dimethyl quinoxaline-2,3-dicarboxylate from unreacted starting materials, catalysts, and side products.

  • Recrystallization: This is a widely used and effective method for purifying solid quinoxaline products. Ethanol is a commonly used solvent for recrystallization.[8][10]

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography is a reliable alternative. A silica gel column with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the product from impurities.

  • Removal of Catalysts: If a homogeneous catalyst is used, its removal can be challenging. Employing a heterogeneous or recyclable catalyst can simplify the workup procedure as it can be removed by simple filtration.[5]

Frequently Asked Questions (FAQs)

Safety FAQs
Q: What are the primary hazards associated with the starting materials?

A: Both o-phenylenediamine and dimethyl acetylenedicarboxylate (DMAD) present significant hazards.

  • o-Phenylenediamine: This compound is toxic if swallowed, and harmful in contact with skin or if inhaled.[11] It can cause serious eye irritation and may cause an allergic skin reaction.[11] It is also suspected of causing genetic defects and cancer.[11] It is sensitive to air and can oxidize, leading to darkened, impure samples.[7][12]

  • Dimethyl Acetylenedicarboxylate (DMAD): DMAD is a corrosive liquid that can cause severe skin and eye burns.[13][14][15][16] It is harmful if swallowed or inhaled and is a lachrymator (a substance that causes tearing).[14][16] It is a combustible liquid and can react violently with strong oxidizing agents, acids, bases, and reducing agents.[14][15] Explosive polymerization can occur under certain conditions.[14]

Q: What personal protective equipment (PPE) should be worn during this synthesis?

A: Due to the hazardous nature of the starting materials, appropriate PPE is mandatory. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.[15][17]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[15][17]

  • Body Protection: A lab coat and, for larger scale reactions, a chemical-resistant apron.[15][17]

  • Respiratory Protection: All manipulations should be performed in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge should be used.[13][14]

Q: How should I handle an accidental spill of DMAD?

A: In case of a DMAD spill, immediate action is required.

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert, non-combustible material like dry earth, sand, or vermiculite.[13] Do not use combustible materials like paper towels.

  • Collect the absorbed material into a suitable container for hazardous waste disposal.

  • Do not allow the spilled material to enter drains or waterways.

Scale-Up FAQs
Q: What are the main challenges when scaling up this reaction from milligram to gram or kilogram scale?

A: Scaling up introduces several critical challenges:

  • Exothermicity: The reaction between o-phenylenediamine and DMAD can be exothermic. On a larger scale, the heat generated can be significant and difficult to dissipate, potentially leading to a runaway reaction. Careful control of the addition rate of reactants and efficient cooling are essential.

  • Mixing: Ensuring efficient mixing becomes more challenging in larger reaction vessels. Poor mixing can lead to localized "hot spots" and the formation of side products.

  • Work-up and Purification: Handling and purifying large quantities of material can be cumbersome and may require specialized equipment.

Q: How can I safely manage the exothermicity of the reaction during scale-up?

A: To manage the exothermic nature of the reaction:

  • Controlled Addition: Add one reactant to the other slowly and in a controlled manner, using a dropping funnel or a syringe pump.

  • Cooling: Use an ice bath or a cooling system to maintain the desired reaction temperature.

  • Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer.

  • Solvent Volume: Ensure a sufficient volume of solvent to help dissipate the heat generated.

Q: Are there any recommended greener or more sustainable approaches for this synthesis?

A: Yes, several approaches can make the synthesis more environmentally friendly.

  • Catalyst-Free Conditions: This reaction can often be performed efficiently without a catalyst, which simplifies the process and reduces waste.

  • Green Solvents: The use of greener solvents like water or ethanol-water mixtures has been reported to be effective.[8][9]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and sometimes improve yields, often under solvent-free conditions.[6][10][18] This can be a more energy-efficient method.[18]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Dimethyl Quinoxaline-2,3-dicarboxylate

This protocol is suitable for a small-scale synthesis (e.g., 1-5 grams).

Materials:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.42 g, 1.23 mL, 10 mmol)

  • Methanol (20 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve o-phenylenediamine in methanol.

  • Cool the solution in an ice bath.

  • Slowly add DMAD dropwise to the cooled solution over 15-20 minutes while stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically 1-2 hours).

  • Upon completion, a solid product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure dimethyl quinoxaline-2,3-dicarboxylate.

Protocol 2: Considerations for Safe Scale-Up

When scaling up the synthesis, the following modifications and precautions are crucial.

Equipment:

  • A jacketed reaction vessel with an overhead stirrer and a temperature probe.

  • A programmable syringe pump for controlled addition of DMAD.

  • A cooling circulator connected to the jacket of the reaction vessel.

Procedure Modifications:

  • Charge the jacketed reactor with the solution of o-phenylenediamine in the chosen solvent.

  • Set the cooling circulator to the desired initial temperature (e.g., 0-5 °C).

  • Use the syringe pump to add DMAD at a slow, controlled rate, ensuring the internal temperature does not exceed a predetermined limit.

  • Maintain efficient stirring throughout the reaction to ensure homogeneity and effective heat transfer.

  • After the addition is complete, continue to monitor the temperature and stir the reaction until completion.

  • For work-up, consider using a larger filtration apparatus (e.g., a Nutsche filter) for efficient solid-liquid separation.

Data Summary Table
ParameterLab-Scale (10 mmol)Scale-Up (1 mol)Key Considerations for Scale-Up
o-Phenylenediamine1.08 g108 gEnsure high purity.
DMAD1.42 g (1.23 mL)142 g (123 mL)Controlled addition is critical due to exothermicity.
Solvent (Methanol)20 mL2 LSufficient volume to manage heat dissipation.
Addition Time~15-20 min~2-3 hoursSlow addition to control temperature.
Temperature ControlIce BathJacketed Reactor with Cooling CirculatorPrecise temperature control is essential for safety.
StirringMagnetic StirrerOverhead StirrerEnsure efficient mixing in the larger volume.

Visualization of Workflows

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Check_Completion Check for Reaction Completion Start->Check_Completion Impure Impure Starting Materials Check_Purity->Impure Purity Issue? Suboptimal Suboptimal Conditions Optimize_Conditions->Suboptimal Conditions Issue? Incomplete Incomplete Reaction Check_Completion->Incomplete Incomplete? Purify Purify Starting Materials Impure->Purify Vary_Solvent_Temp Vary Solvent & Temperature Suboptimal->Vary_Solvent_Temp Increase_Time_Catalyst Increase Time or Use Catalyst Incomplete->Increase_Time_Catalyst Success Improved Yield Purify->Success Vary_Solvent_Temp->Success Increase_Time_Catalyst->Success

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Briggs, E. M., Brown, G. W., Dawson, W. T., & Jiricny, J. (1976). Reactions of o-Phenylenediamine and Some Iminophosphorane Derivatives with Dimethyl Acetylenedicarboxylate. Journal of the Chemical Society, Perkin Transactions 1, (5), 550-552.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Dimethyl Acetylenedicarboxylate, 98%. Retrieved from [Link]

  • Shaabani, A., Ghasemi, E., & Pedarpour, M. (2018). Three-component reaction of o-aminophenol (o-phenylenediamine), dialkyl acetylenedicarboxylate and 3-phenacylideneoxindolines. Molecular Diversity, 23(1), 123-135.
  • PubMed. (2019, February 15). Three-component reaction of o-aminophenol (o-phenylenediamine), dialkyl acetylenedicarboxylate and 3-phenacylideneoxindolines. Retrieved from [Link]

  • Gupta, R. R., & Kumar, M. (1969). Reactions of dimethyl acetylenedicarboxylate. III. Reactions with diamines and anthranilic acid. Canadian Journal of Chemistry, 47(19), 3545-3549.
  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Zahrani, A. S. (2021).
  • Elumalai, V., & Hansen, J. H. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. SynOpen, 5(1), 43-48.
  • Mondal, S., & Ghorai, P. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC advances, 11(60), 38221-38243.
  • Deshmukh, S. P., & Kulkarni, S. S. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Trade Science Inc.-An Indian Journal, 7(4).
  • Mini Review. (2024, August 3). Recent Advances in the Synthesis of Quinoxalines. Retrieved from [Link]

  • eCommons. (2023, April 1). Efficient Synthesis of Aromatic Quinoxaline Derivatives. Retrieved from [Link]

  • Abdel-Latif, F. F., & Shaker, R. M. (1995). Some reactions with quinoxaline-2,3-dicarboxylic acid anhydride: Novel synthesis of thieno[2,3-d]pyrimidines and pyrrolo[3,4-b]quinoxalines. Pharmazie, 50(11), 740-742.
  • Wikipedia. (n.d.). o-Phenylenediamine. Retrieved from [Link]

  • Grovenstein Jr, E., Postman, W., & Taylor, J. W. (1965). Reaction of 2-Phenylquinoxaline and of 2,3-Diphenylquinoxaline with Dimethyl Acetylenedicarboxylate. The Journal of Organic Chemistry, 30(11), 3797-3801.
  • Henderson, S. T. (1929). LXVI.—The quinoxaline synthesis: some derivatives of 2: 3-dimethylquinoxaline. Journal of the Chemical Society (Resumed), 466-471.
  • da Silva, J. F., Garden, S. J., & Pinto, A. C. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 10, S2799-S2828.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 2,3-quinoxalinedithiol. Retrieved from [Link]

  • Chen, Y. L. (1996). A Facile Synthesis of Quinoxaline-2,3-diones as NMDA Receptor Antagonists. Molecules, 1(1), 69-74.
  • Mondal, S., & Ghorai, P. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC advances, 11(60), 38221–38243.
  • Scribd. (n.d.). Synthesis of 2,3-Diphenylquinoxaline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - 1,3-Phenylenediamine. Retrieved from [Link]

  • Li, Z., & Li, C. J. (2004). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions.
  • Klasen, S., & Kappe, C. O. (2022).
  • Google Patents. (n.d.). Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of Dimethyl Quinoxaline-2,3-dicarboxylate

For researchers, scientists, and professionals in drug development, the stringent assessment of purity for novel chemical entities and pharmaceutical intermediates is a cornerstone of regulatory compliance and product sa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the stringent assessment of purity for novel chemical entities and pharmaceutical intermediates is a cornerstone of regulatory compliance and product safety. This guide provides an in-depth, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of dimethyl quinoxaline-2,3-dicarboxylate. Beyond a mere procedural outline, this document elucidates the scientific rationale behind the validation parameters and offers a comparative analysis against alternative technologies like Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC).

Dimethyl quinoxaline-2,3-dicarboxylate is a heterocyclic compound with a structural backbone that is of significant interest in medicinal chemistry.[1] The robust and reliable quantification of its purity is paramount to ensure the quality and consistency of any downstream applications. This guide is structured to provide a comprehensive, self-validating system for an HPLC purity method, grounded in the principles outlined by the International Council for Harmonisation (ICH) and other regulatory bodies.[2][3][4]

The Foundational Role of HPLC in Purity Analysis

High-Performance Liquid Chromatography (HPLC) remains a ubiquitous and indispensable tool in pharmaceutical quality control for the separation, identification, and quantification of compounds.[5][6] Its application in assessing the purity of synthesized quinoxaline derivatives is well-established, with reversed-phase HPLC coupled with UV detection being a common and effective approach.[7][8] The validation of an HPLC method is a mandatory process to demonstrate its suitability for the intended purpose, ensuring that the results generated are accurate, reliable, and reproducible.[9][10]

I. Development and Validation of an HPLC Method for Dimethyl Quinoxaline-2,3-dicarboxylate Purity

The following section details a comprehensive, step-by-step protocol for the validation of an HPLC method for determining the purity of dimethyl quinoxaline-2,3-dicarboxylate. The validation parameters discussed are in accordance with the ICH Q2(R1) and the recently revised Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures.[2][11][12][13]

Physicochemical Properties of Dimethyl Quinoxaline-2,3-dicarboxylate

A foundational understanding of the analyte's properties is critical for methodical development.

  • Molecular Formula: C₁₂H₁₀N₂O₄[1]

  • Molecular Weight: 246.22 g/mol [1]

  • Chemical Structure:

    • SMILES: COC(=O)C1=NC2=CC=CC=C2N=C1C(=O)OC[1]

  • UV Absorbance: The quinoxaline ring system is expected to have strong UV absorbance, typically in the range of 254 nm to 350 nm, which is ideal for UV detection in HPLC.[7]

Proposed HPLC Method Parameters

The following parameters provide a starting point for the analysis of dimethyl quinoxaline-2,3-dicarboxylate and should be optimized as necessary.

ParameterRecommended ConditionRationale
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm particle size)Provides good retention and separation for moderately polar compounds like quinoxaline derivatives.[8]
Mobile Phase Acetonitrile and Water (with 0.1% formic acid)A common mobile phase for reversed-phase HPLC, with formic acid to improve peak shape and ionization for potential MS compatibility.[8][14]
Gradient Elution A starting composition of 30% Acetonitrile, increasing to 90% over 15 minutesA gradient elution is often necessary to separate impurities with a range of polarities from the main analyte peak.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nm (or a wavelength of maximum absorbance determined by PDA)A common wavelength for aromatic compounds; a photodiode array (PDA) detector can be used to determine the optimal wavelength.[7]
Experimental Protocol: HPLC Method Validation

The validation of the analytical method is performed to ensure that it is suitable for its intended purpose.[9] The following validation characteristics should be addressed as per ICH guidelines.[11][15]

1. System Suitability: Before commencing validation experiments, system suitability tests are performed to ensure the chromatographic system is operating correctly. This typically involves injecting a standard solution multiple times and evaluating parameters like retention time, peak area, tailing factor, and theoretical plates.

2. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]

  • Procedure:

    • Analyze a solution of dimethyl quinoxaline-2,3-dicarboxylate.

    • Analyze a placebo or blank solution (all components except the analyte).

    • Analyze a spiked solution containing the analyte and known related substances or potential impurities.

    • Perform forced degradation studies (acid, base, peroxide, heat, and light) on the analyte and analyze the resulting solutions to demonstrate that the method can separate the analyte from its degradation products.

  • Acceptance Criteria: The analyte peak should be free from interference from any other components, and the method should demonstrate resolution between the analyte and any potential impurities or degradants.

3. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[9]

  • Procedure:

    • Prepare a series of at least five standard solutions of dimethyl quinoxaline-2,3-dicarboxylate over a concentration range of 50% to 150% of the expected working concentration.

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

4. Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]

  • Procedure:

    • Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare three replicates at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[9]

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is detectable and has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., the y-intercept of the regression line) and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

7. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]

  • Procedure: Intentionally vary parameters such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • pH of the aqueous phase (e.g., ± 0.1 units)

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_reporting Reporting MethodDev Method Development & Optimization ValidationProtocol Write Validation Protocol MethodDev->ValidationProtocol SystemSuitability System Suitability Testing ValidationProtocol->SystemSuitability Specificity Specificity / Forced Degradation SystemSuitability->Specificity Linearity Linearity Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis ValidationReport Final Validation Report DataAnalysis->ValidationReport

Caption: A decision flowchart for selecting the appropriate analytical technique.

III. Conclusion and Future Perspectives

The validation of an HPLC method for the purity determination of dimethyl quinoxaline-2,3-dicarboxylate is a critical exercise that ensures the generation of reliable and accurate data. The detailed protocol and acceptance criteria provided in this guide, based on authoritative ICH guidelines, offer a robust framework for this process. [2][9] While HPLC remains the gold standard for many routine quality control applications, the comparative analysis highlights the significant advantages of UPLC and SFC in terms of speed, resolution, and sustainability. For laboratories focused on high-throughput screening or analyzing complex impurity profiles, UPLC presents a compelling alternative. [16]Similarly, for organizations committed to green chemistry principles, SFC offers a substantial reduction in organic solvent usage. [17] The future of pharmaceutical analysis will likely involve a multi-platform approach, where the selection of the analytical technique is guided by the specific requirements of the analysis, from early-stage development to routine manufacturing. The principles of method validation, however, will remain a constant, ensuring the integrity and trustworthiness of the data generated, regardless of the technology employed.

IV. References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (2023, December 14). Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). Retrieved from [Link]

  • ICH Q2(R1) Analytical Procedures Guide. (n.d.). Retrieved from [Link]

  • Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis - Waters Corporation. (n.d.). Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2020, April 21). U.S. Food and Drug Administration. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]

  • Small Molecule Drug Characterization and Purity Analysis - Agilent. (n.d.). Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 29). Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (2006). Retrieved from [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation. (2023, December 15). European Medicines Agency. Retrieved from [Link]

  • Quality Guidelines - ICH. (n.d.). Retrieved from [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. (2023, December 14). Retrieved from [Link]

  • Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis - Waters Corporation. (n.d.). Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • SFC-MS: advancements and applications in pharmaceutical quality control. (2024, June 17). European Pharmaceutical Review. Retrieved from [Link]

  • Separation of Quinoxaline, 2,3-dimethyl- on Newcrom R1 HPLC column. (2018, February 17). SIELC. Retrieved from [Link]

  • HPLC/UPLC Analysis - Zasya. (n.d.). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15). Retrieved from [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021, November 22). Technology Networks. Retrieved from [Link]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.). Waters Corporation. Retrieved from [Link]

  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst - MDPI. (2022, November 24). Retrieved from [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025, January 31). Retrieved from [Link]

  • Dimethyl quinoxaline-2,3-dicarboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. (2010, August 15). Journal of Separation Science. Retrieved from [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2025, December 7). Retrieved from [Link]

  • Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches - MDPI. (2011, September 13). Retrieved from [Link]

  • Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent. (n.d.). ResearchGate. Retrieved from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024, September 4). Retrieved from [Link]

  • Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). Retrieved from [Link]

  • Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - Taylor & Francis. (2024, September 23). Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31). Retrieved from [Link]

  • Dimethyl Quinoline-2,3-dicarboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed. (2007, March 30). Retrieved from [Link]

  • dicarboxylic acid and diquinoxaline[2,3-b][2,3-e]piperazine-6,7 - ResearchGate. (n.d.). Retrieved from [Link]

  • Quinoxaline-2, 3-Dione: Chemical Structure, Synthetic Strategies, Structure–Activity Relationship, Reactivity, and Pharmacological Activities. (2026, February 15). Retrieved from [Link]

  • 2,3-DIMETHYL-QUINOXALINE-5-CARBOXYLIC ACID — Chemical Substance Information. (n.d.). Retrieved from [Link]

Sources

Comparative

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Dimethyl Quinoxaline-2,3-dicarboxylate

Executive Summary Dimethyl quinoxaline-2,3-dicarboxylate (DMQD) is a critical heterocyclic scaffold utilized in the synthesis of biologically active compounds, including antimicrobial, antithrombotic, and antitumoral age...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl quinoxaline-2,3-dicarboxylate (DMQD) is a critical heterocyclic scaffold utilized in the synthesis of biologically active compounds, including antimicrobial, antithrombotic, and antitumoral agents[1]. Accurate structural characterization of DMQD and its differentiation from structural analogues (e.g., 2,3-dimethylquinoxaline) is paramount in drug development and quality control. This guide provides an in-depth comparison of its mass spectrometric (MS) behavior, contrasting electron ionization (EI-MS) with electrospray ionization tandem mass spectrometry (ESI-MS/MS), and benchmarking its fragmentation against related quinoxaline derivatives.

Mechanistic Fragmentation Analysis (EI-MS)

Under standard 70 eV electron impact conditions, DMQD (exact mass 246.0641 Da) exhibits a highly reproducible fragmentation cascade. The pathway is driven by the lability of its ester moieties relative to the highly stable aromatic pyrazine-fused ring[2][3].

  • Molecular Ion ([M]⁺, m/z 246): The molecular ion is observed at moderate abundance (23–32%), reflecting the stability of the conjugated quinoxaline system[3][4].

  • α-Cleavage (m/z 215): The initial fragmentation step is predominantly the loss of a methoxy radical (•OCH₃, 31 Da), a classic characteristic of methyl esters, yielding the m/z 215 cation[3][4].

  • Ester Group Expulsion (m/z 188): A prominent fragment at m/z 188 arises from the loss of the entire ester group (•COOCH₃) accompanied by a hydrogen rearrangement (+H⁺), resulting in a net loss of 58 Da from the molecular ion[3].

  • Quinoxaline Core (m/z 130): The base peak (100% relative abundance) consistently appears at m/z 130. This represents the bare quinoxaline core, formed via the sequential loss of both ester substituents[3][4]. The overwhelming thermodynamic stability of this aromatic C₈H₆N₂⁺ cation drives the fragmentation pathway to completion.

  • Ring Contraction (m/z 102): Subsequent breakdown of the quinoxaline core involves the loss of hydrogen cyanide (HCN, 27 Da) and a proton, yielding the m/z 102 fragment, a diagnostic indicator of [4].

MS_Fragmentation M DMQD Molecular Ion m/z 246 [M]⁺ F1 α-Cleavage m/z 215 [M - OCH₃]⁺ M->F1 - •OCH₃ (-31 Da) F2 Ester Expulsion m/z 188[M - CO₂Me + H]⁺ M->F2 - •COOCH₃ + H⁺ (-58 Da) F3 Quinoxaline Core m/z 130[M - 2CO₂Me + 2H]⁺ F2->F3 - •COOCH₃ + H⁺ (-58 Da) F4 Pyrazine Cleavage m/z 102[130 - HCN - H]⁺ F3->F4 - HCN (-27 Da)

Figure 1: Proposed EI-MS fragmentation pathway of dimethyl quinoxaline-2,3-dicarboxylate.

Comparative Performance: DMQD vs. 2,3-Dimethylquinoxaline

To objectively evaluate the impact of the ester groups on MS behavior, we compare DMQD with its alkyl analogue, [5][6]. While DMQD fragmentation is dominated by oxygen-containing neutral losses, DMQ fragments primarily via alkyl radical losses.

Table 1: EI-MS Fragmentation Comparison (70 eV)

CompoundMolecular Ion (m/z)Base Peak (m/z)Diagnostic Fragments (m/z)Primary Neutral Losses
Dimethyl quinoxaline-2,3-dicarboxylate 246 (23-32%)130 (100%)215, 188, 102•OCH₃ (31), •COOCH₃ (59), HCN (27)
2,3-Dimethylquinoxaline 158 (Strong)117 or 157157, 143, 130, 117•H (1), •CH₃ (15), HCN (27), CH₃CN (41)

Analytical Insight: The presence of the dicarboxylate groups in DMQD shifts the base peak from the molecular/near-molecular ion region (as seen in DMQ) down to the m/z 130 core[4][6]. This makes m/z 130 an excellent quantifier ion for DMQD in GC-MS, whereas m/z 157 or 117 is preferred for quantifying DMQ.

Validated Experimental Protocols

To ensure reproducibility and self-validation, the following protocols detail the optimal parameters for characterizing DMQD using both GC-EI-MS (for structural elucidation) and LC-ESI-MS/MS (for high-sensitivity quantification).

GC-EI-MS Structural Elucidation Workflow

Causality: GC-EI-MS utilizes hard ionization (70 eV), which intentionally shatters the molecule to produce a rich fragmentation fingerprint. This is essential for confirming the presence of both ester groups via the m/z 215 and 188 transitions.

  • Self-Validating System Check: Run a solvent blank (DCM) prior to the sample to confirm the absence of m/z 130 background contamination (a common artifact in systems previously used for quinoxaline analysis).

  • Sample Preparation: Dissolve DMQD standard in GC-grade dichloromethane (DCM) to a final concentration of 1.0 mg/mL. Causality: DCM is highly volatile and ensures complete solvation of the polar ester groups without risking transesterification, which could occur if protic solvents like methanol were used.

  • Chromatographic Separation: Inject 1.0 µL into a GC equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Use a split ratio of 10:1. Causality: This specific split ratio prevents detector saturation by the highly stable m/z 130 base peak while maintaining sufficient signal-to-noise for the less abundant m/z 246 molecular ion.

  • Thermal Gradient: Hold at 100°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 mins.

  • Ionization & Detection: Operate the MS source at 230°C with an electron energy of 70 eV. Scan range: m/z 50–300.

LC-ESI-MS/MS Trace Quantification Workflow

Causality: ESI is a soft ionization technique that preserves the pseudo-molecular ion ([M+H]⁺ at m/z 247.0718)[4]. Tandem MS (CID) is then required to selectively break the precursor ion for high-specificity Multiple Reaction Monitoring (MRM).

  • Sample Preparation: Dilute DMQD to 10 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid. Causality: The acidic modifier provides an abundant proton source, driving the formation of the [M+H]⁺ precursor ion (m/z 247) and suppressing unwanted sodium adducts ([M+Na]⁺).

  • Chromatographic Separation: Inject 5.0 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Ionization Parameters: Positive ESI mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Collision-Induced Dissociation (CID): Isolate m/z 247 in Q1. Apply a collision energy (CE) of 15-25 eV using Argon as the collision gas. Causality: This energy regime is optimal for cleaving the ester bonds without completely destroying the quinoxaline core, maximizing the yield of the m/z 131 product ion (protonated core) for the primary MRM transition 247 → 131.

  • Self-Validating System Check: Monitor the m/z 247 → 215 transition as a secondary qualifier ion. The ratio between the 131 (quantifier) and 215 (qualifier) peaks must remain constant across all samples to validate peak identity and rule out co-eluting isobaric interferences.

Sources

Validation

A Senior Application Scientist's Guide to the Analysis of Dimethyl Quinoxaline-2,3-dicarboxylate: A Comparative Review of GC-MS, HPLC, and NMR Methodologies

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of pharmaceutical research and development, the precise and robust characterization of novel chemical entities is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical research and development, the precise and robust characterization of novel chemical entities is paramount. Dimethyl quinoxaline-2,3-dicarboxylate, a key scaffold in medicinal chemistry, demands rigorous analytical scrutiny to ensure purity, confirm identity, and quantify its presence in various matrices. This guide provides an in-depth, comparative analysis of three cornerstone analytical techniques for the characterization of this molecule: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. By delving into the fundamental principles, experimental protocols, and data interpretation of each method, this document serves as a comprehensive resource for selecting the optimal analytical strategy based on specific research needs.

Introduction: The Significance of Dimethyl Quinoxaline-2,3-dicarboxylate

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmacologically active agents.[1] Their diverse biological activities, including anticancer, antiviral, and antibacterial properties, have established them as a focal point in drug discovery.[2] Dimethyl quinoxaline-2,3-dicarboxylate (C₁₂H₁₀N₂O₄, M.W. 246.22 g/mol ) is a key intermediate and a target molecule in its own right, often synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as dimethyl acetylenedicarboxylate.[3][4] The accurate analytical characterization of this molecule is not merely a procedural step but a foundational requirement for meaningful structure-activity relationship (SAR) studies and subsequent drug development.

This guide will navigate the analytical landscape for dimethyl quinoxaline-2,3-dicarboxylate, offering a critical evaluation of the predominant techniques employed in its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Approach

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds.[5] For dimethyl quinoxaline-2,3-dicarboxylate, its relatively low molecular weight and thermal stability make it a suitable candidate for GC-MS analysis.

The "Why": Causality Behind GC-MS Parameter Selection

The choice of GC-MS parameters is dictated by the physicochemical properties of the analyte. A non-polar capillary column, such as one coated with 5% phenyl polysiloxane, is selected to achieve separation based on boiling point and polarity. The temperature program is designed to ensure the analyte is volatile enough to travel through the column but not so high as to cause thermal degradation. A splitless injection is often preferred for trace analysis to maximize the amount of analyte reaching the column, thereby enhancing sensitivity. Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra and creating searchable library entries.

Experimental Protocol: GC-MS Analysis

This protocol outlines a validated starting point for the GC-MS analysis of dimethyl quinoxaline-2,3-dicarboxylate.

Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-350.

  • Source Temperature: 230 °C.

Expected Results and Data Interpretation

The Total Ion Chromatogram (TIC) will display a distinct peak at a specific retention time corresponding to dimethyl quinoxaline-2,3-dicarboxylate. The mass spectrum of this peak is the molecular fingerprint of the compound.

Mass Spectrum Interpretation:

  • Molecular Ion (M⁺): A prominent peak at m/z 246, corresponding to the molecular weight of the compound.

  • Key Fragment Ions: The fragmentation pattern is critical for structural confirmation. For esters, a common fragmentation is the loss of the alkoxy group (-OCH₃), which would result in a fragment at m/z 215 ([M - OCH₃]⁺).[6] Another expected fragmentation is the loss of a methoxycarbonyl radical (•COOCH₃), leading to a fragment at m/z 187 ([M - COOCH₃]⁺). Further fragmentation of the quinoxaline ring can also occur. For instance, the loss of HCN from the quinoxaline core is a known fragmentation pathway for some derivatives.[7]

High-Performance Liquid Chromatography (HPLC): Versatility for Quantification

HPLC is a cornerstone technique for the separation and quantification of a wide range of compounds, particularly those that are non-volatile or thermally labile.[5][8] It offers significant flexibility in terms of stationary and mobile phases, making it highly adaptable.

The "Why": Rationale for HPLC Method Development

For dimethyl quinoxaline-2,3-dicarboxylate, a reversed-phase C18 column is the logical first choice, as it separates compounds based on their hydrophobicity. The mobile phase, typically a mixture of acetonitrile or methanol and water, is selected to ensure adequate retention and sharp peak shapes. A gradient elution is often employed to provide good resolution for the main analyte while eluting any impurities with different polarities in a reasonable timeframe. UV detection is suitable as the quinoxaline ring system possesses a strong chromophore.

Experimental Protocol: HPLC Analysis

This protocol provides a general procedure for the HPLC analysis of dimethyl quinoxaline-2,3-dicarboxylate.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a gradient pump, autosampler, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid (for improved peak shape and MS compatibility).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Example Gradient Elution Program:

Time (min)% Mobile Phase B
040
1090
1590
1640
2040
Expected Results and Data Interpretation

The HPLC chromatogram will show a peak at a characteristic retention time for dimethyl quinoxaline-2,3-dicarboxylate. The area under this peak is proportional to the concentration of the analyte, allowing for accurate quantification when compared against a calibration curve. Purity can be assessed by the presence of other peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules.[9] It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The "Why": The Power of NMR for Unambiguous Identification

For a novel or synthesized compound like dimethyl quinoxaline-2,3-dicarboxylate, NMR is essential for absolute structural confirmation. ¹H NMR reveals the number and types of protons and their neighboring atoms, while ¹³C NMR provides information about the carbon skeleton. 2D NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons.

Experimental Protocol: NMR Analysis

Sample Preparation:

  • Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (optional but recommended for definitive assignment): COSY, HSQC, HMBC.

Expected ¹H and ¹³C NMR Spectral Data

Based on the structure of dimethyl quinoxaline-2,3-dicarboxylate, the following signals are expected:

  • ¹H NMR (in CDCl₃):

    • A singlet around δ 4.0-4.2 ppm corresponding to the six protons of the two equivalent methyl ester groups (-OCH₃).

    • Two multiplets in the aromatic region (δ 7.5-8.5 ppm), each integrating to two protons, corresponding to the protons on the benzene ring of the quinoxaline core.

  • ¹³C NMR (in CDCl₃):

    • A signal around δ 53-55 ppm for the methyl carbons of the ester groups.

    • Signals in the aromatic region (δ 125-145 ppm) for the carbons of the benzene ring.

    • Signals for the carbons of the pyrazine ring, with the carbons attached to the ester groups appearing further downfield.

    • A signal for the carbonyl carbons of the ester groups around δ 165-170 ppm.

Comparative Analysis: Selecting the Right Tool for the Job

The choice between GC-MS, HPLC, and NMR is contingent on the analytical objective.

FeatureGC-MSHPLC-UV/MSNMR
Primary Use Identification & Quantification of volatile/semi-volatile compoundsQuantification & Purity assessment of a wide range of compoundsUnambiguous Structural Elucidation
Sensitivity High (ppb range)[10]Moderate to High (ppm to ppb)[10]Low
Selectivity High (based on retention time and mass spectrum)Moderate to High (tunable with column/mobile phase)Very High
Sample Throughput HighHighLow
Instrumentation Cost Moderate to HighModerateHigh
Sample Preparation May require derivatization for polar compoundsGenerally straightforwardSimple, but requires pure sample

When to Choose Which Technique:

  • GC-MS is the method of choice for rapid identification and quantification, especially when dealing with relatively clean samples and when a mass spectral library match is desired for confirmation.

  • HPLC is superior for routine purity analysis and quantification in complex matrices, and for compounds that are not amenable to GC due to low volatility or thermal instability.[8]

  • NMR is indispensable for the definitive structural confirmation of a newly synthesized batch of dimethyl quinoxaline-2,3-dicarboxylate and for the characterization of unknown impurities.

Visualizing the Analytical Workflow

The following diagrams illustrate the typical experimental workflow for GC-MS analysis and a decision-making framework for selecting the appropriate analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Volatile Solvent filter Filter (0.22 µm) dissolve->filter injection Inject into GC filter->injection separation Separation in Capillary Column injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis (m/z 50-350) ionization->detection tic Generate Total Ion Chromatogram (TIC) detection->tic spectrum Extract Mass Spectrum of Peak tic->spectrum quant Quantify using Calibration Curve tic->quant library Compare with Spectral Library spectrum->library Analytical_Decision_Tree decision decision result result start Analytical Goal d1 Structural Confirmation? start->d1 d2 Routine Purity & Quantification? d1->d2 No result_nmr Use NMR d1->result_nmr Yes d3 Volatile & Thermally Stable Analyte? d2->d3 No result_hplc Use HPLC d2->result_hplc Yes result_gcms Use GC-MS d3->result_gcms Yes result_hplc2 Use HPLC d3->result_hplc2 No

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion: An Integrated Approach

References

  • PubChem. (n.d.). Dimethyl quinoxaline-2,3-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • García, M. S., et al. (n.d.). NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives.
  • Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Patsnap Eureka. Retrieved from [Link]

  • Inamullah, et al. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Lunt, E., et al. (n.d.). Synthesis of quinoxalinones by the reaction of o-phenylenediamines with dimethyl acetylenedicarboxylate. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Ali, M. A., et al. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. Retrieved from [Link]

  • Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved from [Link]

  • Ismail, M. M. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of 2-methylquinoxaline standard solution at the concentration of 422 mg mL À1. Retrieved from [Link]

  • Celebration of Scholarship. (n.d.). GCMS VS HPLC. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Dimethyl quinoxaline-2,3-dicarboxylate proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of specialized heteroaromatic building blocks. Dimethyl quinoxaline-2,3-dicar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of specialized heteroaromatic building blocks. Dimethyl quinoxaline-2,3-dicarboxylate (CAS: 54107-99-2) is a highly valuable intermediate in organic synthesis, often utilized in the development of optoelectronic materials and pharmaceutical agents[1][2].

However, its nitrogen-rich heteroaromatic core demands rigorous, self-validating disposal and handling protocols. Improper disposal of quinoxaline derivatives not only violates institutional Environmental Health and Safety (EHS) mandates but also risks the release of toxic nitrogen oxides (NOx) into the environment[3].

This guide provides a comprehensive, causality-driven operational plan for the safe handling, segregation, and disposal of Dimethyl quinoxaline-2,3-dicarboxylate.

Physicochemical Profile & Hazard Assessment

To design a self-validating safety protocol, we must first understand the physical and chemical nature of the compound. Dimethyl quinoxaline-2,3-dicarboxylate is a crystalline solid at room temperature[1].

Table 1: Physicochemical Properties and Operational Implications

PropertyValueCausality / Operational Implication
CAS Number 54107-99-2Unique identifier required for EHS tracking, waste manifesting, and inventory logs.
Physical State Solid (Crystalline)Prone to aerosolization. Mandates wet-wiping or HEPA-filtered vacuuming for spill recovery to prevent inhalation[4].
Melting Point 132–133 °C[1]Thermally stable under standard lab conditions; will not melt or degrade during ambient storage.
Chemical Class Nitrogenous HeterocycleIncomplete combustion yields toxic NOx gases. Mandates high-temperature incineration equipped with NOx scrubbers[3].
Solubility Soluble in organic solvents (e.g., DCM, EtOAc)Liquid waste must be strictly segregated into halogenated vs. non-halogenated streams to prevent dioxin formation during incineration.

The Causality of Quinoxaline Disposal

Why can't this compound simply be washed down the sink or thrown in standard biohazard bins?

  • Environmental Persistence: Quinoxaline derivatives are highly stable and resist standard biological wastewater treatment processes. Discharging them into the municipal water supply can lead to bioaccumulation.

  • Combustion Dynamics: The pyrazine ring within the quinoxaline core contains strong N-C bonds. Standard municipal incinerators do not reach the temperatures required to fully cleave these bonds, leading to the emission of carbon monoxide and nitrogen oxides. Therefore, disposal must be routed exclusively through licensed hazardous waste facilities utilizing high-temperature incineration [3].

Workflow 1: Routine Waste Segregation and Disposal

This methodology ensures that all waste streams containing Dimethyl quinoxaline-2,3-dicarboxylate are properly categorized, preventing dangerous chemical cross-reactions and ensuring compliance with EPA/OSHA standards.

Step 1: Categorization of the Waste Stream

  • Action: Determine if the waste is in solid form (e.g., unused reagent, contaminated filter paper) or dissolved in a solvent (e.g., reaction mother liquor, chromatography fractions).

  • Causality: Solid and liquid wastes require different incineration feed mechanisms. Furthermore, mixing solid heteroaromatics with random solvent waste can lead to unexpected dissolution and pressurization of the waste container.

Step 2: Liquid Waste Segregation

  • Action: If the compound is dissolved in a solvent, separate it into Halogenated (e.g., Chloroform, Dichloromethane) or Non-Halogenated (e.g., Ethyl Acetate, DMSO) waste carboys.

  • Causality: Halogenated solvents require specialized incinerators equipped with acid-gas scrubbers to neutralize hydrochloric/hydrobromic acid gas and prevent the formation of highly toxic dioxins.

Step 3: Primary Containment

  • Action: Place solid waste in a chemically inert, High-Density Polyethylene (HDPE) container. Seal tightly.

  • Causality: HDPE is highly resistant to residual organic solvents that may be present on contaminated lab wipes or filter papers, preventing container degradation and secondary leaks.

Step 4: Institutional EHS Transfer

  • Action: Label the container with the exact chemical name, CAS number (54107-99-2), and the hazard warning ("Nitrogenous Organic Waste - Incinerate Only"). Submit a pickup request to your institution's EHS department[3].

G Start Dimethyl quinoxaline-2,3-dicarboxylate Waste Stream Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid SolidContainer Seal in Compatible HDPE Solid Waste Container Solid->SolidContainer Direct Transfer Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Liquid->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., EtOAc, DMSO) Liquid->NonHalogenated No Halogens Incineration High-Temperature Incineration (with NOx & Acid Gas Scrubbers) Halogenated->Incineration Segregated Liquid Waste NonHalogenated->Incineration Segregated Liquid Waste SolidContainer->Incineration Licensed EHS Pickup

Waste segregation and disposal pathway for Dimethyl quinoxaline-2,3-dicarboxylate.

Workflow 2: Emergency Spill Response Protocol

In the event of a container breach or accidental dropping of the reagent bottle, immediate and precise action is required to prevent inhalation exposure and surface contamination.

Step 1: Area Isolation and PPE Donning

  • Action: Evacuate non-essential personnel from the immediate vicinity. Don standard PPE: Nitrile gloves, safety goggles, a flame-resistant lab coat, and an N95/P100 particulate respirator.

  • Causality: The primary acute hazard of this crystalline solid is mucosal irritation via dust inhalation. Particulate respirators physically block the aerosolized micro-crystals from entering the respiratory tract.

Step 2: Dust-Suppressed Collection

  • Action: Do NOT use dry sweeping or compressed air [4]. Instead, lightly dampen a disposable laboratory wipe with a compatible non-reactive solvent (like ethanol or water) and gently wipe up the powder. Alternatively, use a vacuum cleaner specifically designed for hazardous dust (HEPA-filtered and explosion-proof)[4].

  • Causality: Dry sweeping introduces kinetic energy that aerosolizes the powder, spreading the contamination radius and increasing inhalation risk.

Step 3: Chemical Decontamination

  • Action: Wash the spill surface with a mild detergent solution or ethanol to remove microscopic residues. Collect all used wipes and cleaning materials.

  • Causality: Dimethyl quinoxaline-2,3-dicarboxylate can leave invisible residues that may cross-contaminate future experiments or expose subsequent users.

Step 4: Post-Incident Containment

  • Action: Place all collected spilled material and contaminated cleaning wipes into a heavy-duty, sealable plastic bag or HDPE container. Label as "Hazardous Spill Cleanup - Dimethyl quinoxaline-2,3-dicarboxylate" and transfer to EHS[4].

References

  • Reactivity of 2-Halo-2H-azirines. 1. Reactions with Nucleophiles. ACS Publications.
  • Hypervalent Iodine(III)-Promoted N-Incorporation into N-Aryl Vinylogous Carbamates to Quinoxaline diesters. Royal Society of Chemistry.
  • SAFETY DATA SHEET - Quinoxaline-2-carboxylic acid (Proxy for Quinoxaline Derivatives). Fisher Scientific.
  • Quinoxaline Safety Data Sheet. Apollo Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl quinoxaline-2,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl quinoxaline-2,3-dicarboxylate
© Copyright 2026 BenchChem. All Rights Reserved.